Product packaging for Pomhex(Cat. No.:)

Pomhex

Cat. No.: B8146642
M. Wt: 423.4 g/mol
InChI Key: TVFIFFUSHZDTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pomhex is a useful research compound. Its molecular formula is C17H30NO9P and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30NO9P B8146642 Pomhex

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIFFUSHZDTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Investigating the Discovery and Development of Pomhex: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a hypothetical case study for a fictional compound, "Pomhex," to demonstrate the structuring of a technical whitepaper. All data, pathways, and experimental details are illustrative.

Introduction

This compound (laboratory designation: C22H25N5O4) is a novel, orally bioavailable small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1), a serine/threonine kinase implicated in the pathogenesis of certain subtypes of non-small cell lung cancer (NSCLC). TPK1 is a critical downstream effector of the KRAS signaling pathway, and its aberrant activation has been correlated with poor prognosis and resistance to standard therapies. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of over 500,000 compounds from a proprietary chemical library. The initial hit demonstrated modest TPK1 inhibitory activity (IC50 of 2.5 µM). A subsequent structure-activity relationship (SAR) study was conducted, leading to the synthesis of over 200 analogs. This compound emerged as the lead candidate due to its superior potency, selectivity, and favorable pharmacokinetic profile.

Quantitative Data Summary

The preclinical data for this compound are summarized in the following tables.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
TPK1 2.1
TPK2158
PI3Kα> 10,000
AKT1> 10,000
MEK18,750

Table 2: In Vitro Cell Line Proliferation Assay

Cell LineCancer TypeTPK1 StatusIC50 (nM)
A549NSCLCOverexpressed8.5
H460NSCLCOverexpressed12.1
Calu-1NSCLCNormal> 5,000
MCF-7BreastNormal> 10,000

Table 3: Preclinical Pharmacokinetics in Murine Model

ParameterValue
Bioavailability (Oral)45%
Tmax (Oral, 10 mg/kg)1.5 hours
Cmax (Oral, 10 mg/kg)1.2 µM
Half-life (t1/2)6.8 hours
Plasma Protein Binding92%

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the IC50 values of this compound against a panel of kinases. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant kinase, a biotinylated peptide substrate, and ATP (at the Km concentration for each kinase) were incubated with varying concentrations of this compound for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin. After a further 60-minute incubation, the TR-FRET signal was read on an appropriate plate reader.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard MTS assay. Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. Following the incubation period, CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well, and the plates were incubated for an additional 2 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader.

Murine Xenograft Model

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into two groups: vehicle control (0.5% methylcellulose) and this compound (10 mg/kg). The respective treatments were administered orally once daily. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.

Visualizations

Signaling Pathway of TPK1

TPK1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TPK1 TPK1 ERK->TPK1 Activation Proliferation Cell Proliferation & Survival TPK1->Proliferation This compound This compound This compound->TPK1 Inhibition

Caption: The TPK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow start Start inoculation Subcutaneous inoculation of A549 cells start->inoculation growth Tumor growth to 150-200 mm³ inoculation->growth randomization Randomization growth->randomization treatment Daily oral gavage: - Vehicle - this compound (10 mg/kg) randomization->treatment measurement Tumor measurement (2x weekly) treatment->measurement endpoint Endpoint criteria met measurement->endpoint endpoint->treatment No analysis Data Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for the preclinical evaluation of this compound in a murine xenograft model.

Preclinical Go/No-Go Decision Framework

Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1] Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism of action and therapeutic potential of Pomhex, a novel small-molecule inhibitor, in the context of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This targeted approach, known as collateral lethality, offers a promising avenue for precision oncology.[4]

The Principle of Collateral Lethality in ENO1-Deficient Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5] Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer cells while sparing normal tissues that retain functional ENO1.[4][5]

cluster_0 Normal Cell cluster_1 ENO1-Deficient Cancer Cell ENO1 ENO1 (Functional) Glycolysis Glycolysis (Maintained) ENO1->Glycolysis ENO2 ENO2 (Functional) ENO2->Glycolysis This compound This compound (HEX) This compound->ENO2 Inhibits ENO1_del ENO1 (Deleted) Glycolysis_cancer Glycolysis (ENO2-Dependent) ENO2_dep ENO2 (Essential) ENO2_dep->Glycolysis_cancer Cell_Death Cell Death Glycolysis_cancer->Cell_Death Blocked Pomhex_cancer This compound (HEX) Pomhex_cancer->ENO2_dep Inhibits

Figure 1: The principle of collateral lethality with this compound in ENO1-deficient cancer cells.

This compound: A Prodrug Targeting ENO2

This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2 enzyme.[4][7] this compound itself is biologically inactive but is metabolized into the active compound HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design of this compound as a prodrug enhances its cellular uptake, leading to greater potency compared to its active counterpart, HEX.[5]

This compound This compound (Inactive Prodrug) Cell_Membrane Cell Membrane This compound->Cell_Membrane Crosses Esterases Intracellular Esterases HEX HEX (Active Inhibitor) ENO2 ENO2 Enzyme HEX->ENO2 Inhibits Esterases->HEX Metabolizes Glycolysis Glycolysis ENO2->Glycolysis Catalyzes Glucose Glucose G6P Glucose-6-P Glucose->G6P TwoPG 2-Phosphoglycerate (Accumulates) G6P->TwoPG ENO2 ENO2 TwoPG->ENO2 PEP Phosphoenolpyruvate (Depleted) Pyruvate Pyruvate (Depleted) PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA Cell_Death Cell Death TCA->Cell_Death Anaplerotic Crisis ENO2->PEP This compound This compound (HEX) This compound->ENO2 Inhibits cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (ENO1-/-, Rescue, WT) Treatment_vitro This compound/HEX Treatment Cell_Culture->Treatment_vitro Viability_Assay Viability Assay (IC50) Treatment_vitro->Viability_Assay Metabolomics Metabolomic Analysis Treatment_vitro->Metabolomics Animal_Model Orthotopic Xenograft Model Treatment_vivo This compound/HEX Administration Animal_Model->Treatment_vivo MRI Tumor Monitoring (MRI) Treatment_vivo->MRI Efficacy Efficacy Evaluation (Tumor Volume, Survival) MRI->Efficacy

References

Pomhex: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, investigational small molecule designed as a targeted therapy for cancers with a specific genetic vulnerability. It operates on the principle of "collateral lethality," a precision oncology strategy that exploits the co-deletion of essential genes alongside tumor suppressor genes. This compound is a cell-permeable prodrug of the active compound HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2). This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a racemic mixture that is chemically classified as a bis-pivaloyloxymethyl (POM) ester prodrug of a phosphonate-containing inhibitor.[1] This structural modification enhances its cell permeability compared to its active, anionic form, HEX.[1]

Chemical Name (IUPAC): (((1-hydroxy-2-oxopiperidin-3-yl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)[2]

SMILES Code: O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C1CCCN(O)C1=O[2]

CAS Number: 2004714-34-3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C17H30NO9P[2]
Molecular Weight 423.40 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Aqueous Stability Poor[1]
Plasma Stability Rapidly hydrolyzed in mouse plasma[1]

Mechanism of Action

Bioactivation of this compound

This compound is a biologically inactive prodrug that requires intracellular enzymatic activation to exert its therapeutic effect. The bioactivation process is a two-step hydrolysis cascade, as depicted in the diagram below.

cluster_0 Intracellular Space This compound This compound (Cell-Permeable Prodrug) Hemithis compound Hemithis compound (Anionic Intermediate) This compound->Hemithis compound Carboxylesterases HEX HEX (Active Drug) Hemithis compound->HEX Phosphodiesterases ENO2 ENO2 Inhibition HEX->ENO2

Caption: Intracellular bioactivation of this compound.

Initially, one of the pivaloyloxymethyl (POM) groups is cleaved by intracellular carboxylesterases, yielding the mono-POM ester intermediate, Hemithis compound.[1] Subsequently, the second POM group is removed by phosphodiesterases to release the active drug, HEX.[1]

Inhibition of Glycolysis and Collateral Lethality

The active form, HEX, is a potent inhibitor of the enolase enzyme, with a preference for the ENO2 isoform over ENO1.[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).

The therapeutic strategy of this compound is based on the concept of collateral lethality.[3] In certain cancers, such as glioblastoma, the gene encoding for ENO1 is homozygously deleted along with a nearby tumor suppressor gene.[3] These cancer cells become solely reliant on the ENO2 isoform to maintain glycolytic flux and ATP production.[3] By selectively inhibiting ENO2, this compound disrupts glycolysis in these ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and ultimately, apoptosis.[1] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2 alone, providing a therapeutic window.[3]

The inhibition of ENO2 by HEX leads to the accumulation of upstream glycolytic metabolites, such as 3-phosphoglycerate (3-PG) and glycerate, and the depletion of downstream metabolites, including lactate.[4] This disruption of glycolysis has been shown to have profound effects on the central carbon metabolism of cancer cells.[4]

cluster_0 Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA This compound This compound HEX HEX This compound->HEX Bioactivation ENO2 ENO2 HEX->ENO2

Caption: this compound's impact on the glycolysis pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective activity against cancer cell lines with homozygous deletion of the ENO1 gene. A summary of its in vitro activity is provided in Table 2.

Cell LineENO1 StatusCompoundIC50 (nM)Reference(s)
D423DeletedThis compound~30[1]
D423DeletedHemithis compoundNot Reported[1]
D423DeletedHEX>1500[1]
D423 ENO1RescuedThis compound>1500[1]
LN319Wild-TypeThis compound>1500[1]
Gli56DeletedThis compoundPotent activity[1]
In Vivo Efficacy

Preclinical studies in animal models have shown that this compound can effectively inhibit tumor growth and, in some cases, lead to complete tumor regression.[3] A summary of in vivo study parameters is presented in Table 3.

Animal ModelTumor ModelTreatmentDosingOutcomeReference(s)
Nude MiceIntracranial orthotopic ENO1-deleted tumors (D423 cells)This compound10 mg/kg IV + 10 mg/kg IP, dailySignificant tumor growth inhibition, tumor regression, and long-term survival[1]
Nude MiceIntracranial orthotopic ENO1-deleted tumors (D423 cells)HEX150 mg/kg IV + 150 mg/kg IP, dailySignificant tumor growth inhibition[1]
Nude MiceIntracranial orthotopic ENO1-deleted tumors (Gli56 cells)HEXNot specifiedNear complete growth suppression and tumor regression[1]

Experimental Protocols

The following sections provide an overview of the experimental methodologies used in the preclinical evaluation of this compound, based on published literature. For complete, detailed protocols, it is recommended to consult the primary research articles and their supplementary information.

Chemical Synthesis of this compound

The synthesis of this compound involves the conversion of its active form, HEX, into the bis-POM prodrug. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves the reaction of a benzyl-protected phosphonic acid precursor with silver nitrate to form a silver salt.[3] This is followed by a reaction with iodomethyl pivalate in toluene to yield the benzyl-protected POM-adduct. The final step is a reductive hydrogenation to remove the benzyl-protecting group, affording this compound.[3] For more detailed information on the synthesis of related compounds and prodrug strategies, refer to Yan et al., 2020 in ACS Medicinal Chemistry Letters.[5]

Cell Viability Assays

The in vitro potency of this compound and its analogues is typically determined using cell viability assays. A general protocol is as follows:

  • Cell Plating: Cancer cells (e.g., D423 ENO1-deleted, D423 ENO1-rescued, LN319) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, HEX, or Hemithis compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Intracranial Orthotopic Xenograft Model

The in vivo efficacy of this compound is evaluated in an orthotopic mouse model of glioblastoma:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]

  • Cell Implantation: ENO1-deleted human glioblastoma cells (e.g., D423) are stereotactically injected into the brain of the mice.[1]

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[1]

  • Drug Administration: Once tumors are established, mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections at specified doses and schedules.[1]

  • Endpoint Analysis: Tumor volume is measured over time. At the end of the study, animals are euthanized, and brains are collected for further analysis, such as histology and metabolomics.[1]

Polar Metabolomic Profiling

To understand the metabolic effects of this compound, polar metabolomic profiling is performed:

  • Sample Collection: Cells or tumor tissues are treated with this compound or vehicle control. Samples are then flash-frozen to quench metabolic activity.[4]

  • Metabolite Extraction: Polar metabolites are extracted from the samples using a cold solvent mixture, typically 80% methanol.[4]

  • LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and analyzed by mass spectrometry (MS) to identify and quantify the different metabolites.[4]

  • Data Analysis: The resulting data is processed to identify metabolites that are significantly altered by this compound treatment. This often involves pathway analysis to understand the broader impact on cellular metabolism.[4]

Experimental Workflow

The following diagram illustrates a general preclinical workflow for the evaluation of a targeted therapy like this compound.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Target Identification (ENO1 deletion) synthesis Compound Synthesis (this compound) start->synthesis invitro In Vitro Evaluation synthesis->invitro viability Cell Viability Assays (IC50 determination) invitro->viability invivo In Vivo Evaluation pk Pharmacokinetics invivo->pk end Lead Optimization/ Clinical Candidate Selection moa Mechanism of Action Studies (Metabolomics, Western Blot) viability->moa moa->invivo efficacy Efficacy Studies (Xenograft models) pk->efficacy tox Toxicology efficacy->tox tox->end

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising targeted therapeutic agent that leverages the concept of collateral lethality to selectively eliminate cancer cells with ENO1 deletions. Its design as a cell-permeable prodrug allows for effective intracellular delivery of the active enolase inhibitor, HEX. Preclinical data have demonstrated its potent and selective anti-cancer activity both in vitro and in vivo. Further research and development of this compound and similar strategies hold the potential to expand the arsenal of precision medicines for genetically defined cancers.

References

Unveiling Collateral Lethality: A Technical Guide to Pomhex, a Novel Enolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of Pomhex, a first-in-class small molecule inhibitor that leverages the concept of collateral lethality for the targeted treatment of cancers with a specific genetic vulnerability. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of precision oncology. Herein, we detail the mechanism of action of this compound, present key preclinical data, outline experimental methodologies, and visualize the core concepts and pathways.

The Principle of Collateral Lethality

Collateral lethality is a therapeutic strategy that exploits the homozygous deletion of a non-essential gene that is chromosomally adjacent to a tumor suppressor gene.[1][2] In many cancers, such as glioblastoma, the tumor suppressor gene on chromosome 1p36 is deleted. This deletion event often includes the neighboring ENO1 gene, which codes for the glycolytic enzyme enolase 1.[3][4]

Normal cells express two redundant enolase isoforms, ENO1 and ENO2, which catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the penultimate step of glycolysis.[3][5] Due to the collateral deletion of ENO1, certain cancer cells become entirely dependent on ENO2 for their glycolytic flux, which is often elevated in tumors to fuel their rapid growth.[5][6][7] This creates a specific vulnerability, whereby the inhibition of ENO2 can selectively kill ENO1-deleted cancer cells while sparing normal cells that retain functional ENO1.[7][8]

This compound: A Prodrug Targeting ENO2

This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the enolase enzyme with a preference for the ENO2 isoform.[2][6][7][9] this compound itself is biologically inactive but is metabolized intracellularly into the active compound HEX.[2][7][9] This prodrug strategy enhances the cellular uptake of the inhibitor.[3]

Mechanism of Action and Bioactivation

The mechanism of this compound relies on its intracellular conversion to HEX, which then competitively inhibits the ENO2 enzyme.[3][6] This inhibition blocks the glycolytic pathway, leading to a depletion of downstream metabolites crucial for energy production and anabolism, ultimately inducing cell death in ENO1-deleted cancer cells.[6][8]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pomhex_ext This compound Pomhex_int This compound Pomhex_ext->Pomhex_int Diffusion Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Hydrolysis HEX HEX (Active Inhibitor) Hemithis compound->HEX Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Pomhex_int Phosphodiesterases Phosphodiesterases Phosphodiesterases->Hemithis compound

Bioactivation pathway of the prodrug this compound to the active inhibitor HEX.

Quantitative Data Summary

The preclinical efficacy of this compound and its active form, HEX, has been demonstrated in various in vitro and in vivo models. The data highlights the high potency and selectivity of these compounds against cancer cells with homozygous ENO1 deletion.

In Vitro Potency of this compound and HEX
Cell LineENO1 StatusCompoundIC50
D423Deleted (-/-)This compound~30 nM[7]
D423Deleted (-/-)HEX~1.3 µM[3]
Gli56Deleted (-/-)This compound0.03 - 0.09 µM[3]
D423 ENO1Rescued (+/+)This compound>1.5 µM[7]
LN319Wild-Type (+/+)This compound>1.5 µM[7]
In Vivo Efficacy of this compound and HEX
Animal ModelTreatmentDosageOutcome
Intracranial Orthotopic ENO1-deleted Tumors (Mice)This compound10 mg/kg IV/IPTumor eradication in a subset of mice.[6]
Intracranial Orthotopic ENO1-deleted Tumors (Mice)HEX150 mg/kg IVNear complete tumor growth suppression.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Viability Assays
  • Cell Lines: ENO1-deleted human glioblastoma cell lines (e.g., D423, Gli56) and ENO1-wild-type or isogenically rescued control cell lines (e.g., LN319, D423 ENO1).

  • Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound or HEX for a specified duration (e.g., 5-14 days).

  • Readout: Cell viability is assessed using methods such as crystal violet staining, MTT, or SRB assays to determine the IC50 values.[1][3]

Glycolysis Inhibition Assays
  • Method: Extracellular Acidification Rate (ECAR) is measured using a Seahorse XF Analyzer.

  • Procedure: Cells are treated with the inhibitor, and the rate of lactate extrusion, a proxy for glycolysis, is monitored in real-time. A dose-dependent decrease in ECAR indicates glycolysis inhibition.[6]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: ENO1-deleted human glioblastoma cells are stereotactically implanted into the brains of the mice to establish intracranial orthotopic tumors.[6]

  • Treatment: Once tumors are established (confirmed by MRI), mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) or intraperitoneal (IP) injections.[6]

  • Monitoring and Endpoint: Tumor growth is monitored by MRI. The primary endpoints are tumor growth inhibition and overall survival.[6]

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cell Culture (ENO1 -/- vs ENO1 +/+) PomhexTreatment_vitro This compound/HEX Treatment CellCulture->PomhexTreatment_vitro ViabilityAssay Cell Viability Assays (Crystal Violet, MTT) PomhexTreatment_vitro->ViabilityAssay GlycolysisAssay Glycolysis Assays (ECAR) PomhexTreatment_vitro->GlycolysisAssay IC50 Determine IC50 ViabilityAssay->IC50 GlycolysisAssay->IC50 TumorImplantation Orthotopic Tumor Implantation (Nude Mice) PomhexTreatment_vivo This compound/HEX Treatment (IV, IP) TumorImplantation->PomhexTreatment_vivo TumorMonitoring Tumor Monitoring (MRI) PomhexTreatment_vivo->TumorMonitoring Efficacy Assess Efficacy (Tumor Growth, Survival) TumorMonitoring->Efficacy

Experimental workflow for evaluating the efficacy of this compound.

Signaling Pathways and Metabolic Consequences

The inhibition of ENO2 by HEX in ENO1-deleted cells has profound effects on cellular metabolism. The blockade of glycolysis leads to an accumulation of upstream metabolites and a depletion of downstream metabolites, including those that feed into the TCA cycle for anaplerosis.[3] This metabolic crisis triggers cellular stress and apoptosis.

cluster_glycolysis Glycolysis Pathway cluster_tca TCA Cycle cluster_cell_fate Cellular Outcomes Glucose Glucose UpstreamMetabolites Upstream Metabolites (e.g., 2-Phosphoglycerate) Glucose->UpstreamMetabolites PEP Phosphoenolpyruvate (PEP) UpstreamMetabolites->PEP EnergyStress Energy Stress UpstreamMetabolites->EnergyStress Accumulation Pyruvate Pyruvate PEP->Pyruvate PEP->EnergyStress Depletion Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Anaplerosis) Pyruvate->TCA Apoptosis Apoptosis EnergyStress->Apoptosis ENO2 ENO2 ENO2->UpstreamMetabolites HEX HEX HEX->ENO2 Inhibition

Metabolic consequences of ENO2 inhibition by HEX in ENO1-deleted cells.

Conclusion

This compound represents a promising therapeutic agent that validates the collateral lethality approach in precision oncology.[3] Its ability to selectively target a metabolic vulnerability created by a specific genomic deletion in cancer cells offers a clear therapeutic window. The robust preclinical data underscore the potential of this compound for further development and clinical translation for the treatment of ENO1-deleted cancers, including glioblastoma, a disease with limited treatment options.[7]

References

Whitepaper: The Significance of Enolase Inhibition in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in a multitude of cancers and is associated with aggressive tumor phenotypes and poor prognosis.[1] While its canonical role is to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions that are critical to cancer progression.[2][3] These include acting as a surface plasminogen receptor to facilitate cell invasion and metastasis, and modulating key oncogenic signaling pathways.[3][4] This dual functionality makes ENO1 an attractive and strategic target for anticancer therapy. This technical guide provides an in-depth overview of the role of ENO1 in oncology, summarizes the current landscape of ENO1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling networks in which ENO1 participates.

Introduction: Enolase as a Dual-Function Oncogenic Driver

Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic shift provides the necessary energy and anabolic precursors for rapid cell proliferation.[5][6] Alpha-enolase (ENO1) is a critical metalloenzyme in the glycolytic pathway, responsible for the second to last step: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy precursor phosphoenolpyruvate (PEP).[3][4][7]

Beyond this fundamental metabolic role, ENO1 is a quintessential "moonlighting" protein, performing distinct functions depending on its subcellular localization.[8][9] In the cytoplasm, it fuels the Warburg effect.[10] When translocated to the cell surface, it acts as a plasminogen receptor, promoting the degradation of the extracellular matrix (ECM) and thereby facilitating cancer cell invasion and metastasis.[3][4][10] In the nucleus, an alternative translation product of the ENO1 gene, c-myc promoter-binding protein (MBP-1), acts as a tumor suppressor by repressing c-myc transcription.[3][6] Given its overexpression in many cancers and its multifaceted roles in promoting tumor growth, chemoresistance, and metastasis, targeting ENO1 has emerged as a promising therapeutic strategy.[3][4][11]

The Glycolytic Role of ENO1 in Cancer

The heightened glycolytic flux in cancer cells necessitates the upregulation of glycolytic enzymes, including ENO1.[6] This overexpression is a common feature across more than 10 types of human cancer.[2] By catalyzing the dehydration of 2-PGA to PEP, ENO1 is pivotal for maintaining the high rate of ATP production and the supply of biosynthetic intermediates required for sustained cancer cell proliferation.[5][12] Inhibition of this enzymatic activity is a primary strategy for anticancer drug development, aiming to disrupt the energy supply of tumor cells.[13]

Glycolysis_Step PGA 2-Phosphoglycerate (2-PGA) Enolase Enolase (ENO1) PGA->Enolase PEP Phosphoenolpyruvate (PEP) Enolase->PEP H₂O

Caption: The catalytic function of Enolase in the glycolytic pathway.

Moonlighting Functions: Beyond Glycolysis

ENO1's significance in cancer extends far beyond its metabolic function. Its ability to perform non-glycolytic roles is a key contributor to tumor aggressiveness.

Plasminogen Receptor and Invasion

When localized on the cell surface, ENO1 functions as a receptor for plasminogen.[3][9] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades ECM proteins and activates matrix metalloproteinases.[3][6] This cascade is a major driver of cancer cell migration, invasion, and metastasis.[3][6]

Modulation of Oncogenic Signaling Pathways

ENO1 is deeply integrated with several key oncogenic signaling pathways, acting as a modulator of cell growth, proliferation, and survival.[2]

  • PI3K/AKT Pathway: ENO1 can activate the FAK/PI3K/AKT signaling cascade.[14] This activation promotes glycolysis, cell cycle progression, and the epithelial-mesenchymal transition (EMT), which is crucial for metastasis.[14]

  • AMPK/mTOR Pathway: In colorectal cancer, ENO1 has been shown to promote tumorigenesis and metastasis by inhibiting the phosphorylation of AMP-activated protein kinase (AMPKα) while increasing the phosphorylation of mTOR.[2]

  • Wnt/β-catenin Pathway: ENO1 can upregulate β-catenin and its downstream target, cyclin D1, thereby promoting cell growth and proliferation in bladder cancer.[2]

  • Choline Metabolism: In a novel moonlighting role, ENO1 interacts with and stabilizes choline kinase α (CHKα) by preventing its ubiquitination and degradation.[11][15] This enhances choline phospholipid metabolism, contributing to brain tumor growth.[11][16]

ENO1_Signaling cluster_surface Cell Surface cluster_cytoplasm Cytoplasm / Signaling Cascades Plasminogen Plasminogen ENO1_surface ENO1 Plasminogen->ENO1_surface binds Plasmin Plasmin ECM ECM Degradation Plasmin->ECM Proliferation Cell Proliferation, Survival, EMT ECM->Proliferation Promotes Invasion & Metastasis ENO1_surface->Plasmin activates ENO1_cyto ENO1 FAK FAK ENO1_cyto->FAK activates AMPK AMPKα ENO1_cyto->AMPK inhibits mTOR mTOR ENO1_cyto->mTOR activates Wnt β-catenin ENO1_cyto->Wnt upregulates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT PI3K_AKT->Proliferation mTOR->Proliferation Wnt->Proliferation

Caption: Moonlighting functions of ENO1 in signaling and metastasis.

Therapeutic Strategies: Enolase Inhibitors

The central role of enolase in both metabolism and oncogenic signaling makes it a compelling therapeutic target.[2][11] Several small molecule inhibitors have been developed, ranging from broad-spectrum pan-enolase inhibitors to isoform-specific compounds.[5]

A particularly innovative strategy is "collateral lethality," which targets cancers with a homozygous deletion of the ENO1 gene.[17] These tumors become solely dependent on the redundant paralogue, ENO2.[17][18] Specific inhibition of ENO2 in this context selectively kills cancer cells while sparing normal tissues where ENO1 is present, offering a potentially wide therapeutic window.[17][19]

Quantitative Data on Enolase Inhibitors

The efficacy of various enolase inhibitors has been quantified in numerous studies. The table below summarizes key data for prominent compounds.

InhibitorTarget SpecificityEfficacy MetricValueCancer Type/ModelReference
PhAH Pan-EnolaseKipM rangeN/A[20]
SF-2312 Pan-EnolaseKinM rangeN/A[20]
ENOblock ENO1 (non-catalytic)CytotoxicityEffectiveColon Cancer[2]
HEX ENO2 > ENO1IC50~1.1-1.3 µMENO1-deleted Glioma[21]
POMHEX ENO2 > ENO1CytotoxicityLow nM rangeENO1-deleted Glioma[17][19]
SU212 ENO1 (non-allosteric)EfficacyRestrains tumor progressionTriple-Negative Breast Cancer[22]

Experimental Protocols & Workflows

Evaluating the efficacy of enolase inhibitors requires a standardized set of biochemical and cell-based assays.

Protocol: Fluorometric Enolase Activity Assay

This protocol measures enolase activity by monitoring the decrease in NADH fluorescence in a coupled enzymatic reaction.[23][24]

1. Reagent Preparation:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors.

  • Reaction Buffer A (without substrate): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 150 mM KCl, 0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase.

  • Reaction Buffer B (with substrate): Reaction Buffer A containing 4.5 mM 2-phosphoglycerate (2-PGA).

2. Sample Preparation:

  • Culture mammalian cells to ~90% confluency.[23]

  • Wash cells once with PBS, then add 0.5 mL of ice-cold Lysis Buffer.[23]

  • Scrape cells, transfer to a microfuge tube, and sonicate to lyse.[23]

  • Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C.[23]

  • Determine the protein concentration of the supernatant using a Bradford assay.[23]

3. Assay Procedure:

  • In a 96-well black, clear-bottom plate, add 100 µL of cell lysate (e.g., 10-50 µg total protein) pre-diluted in Reaction Buffer A.

  • Include a negative control well with 100 µL of Reaction Buffer A only.[23]

  • To measure inhibition, pre-incubate lysates with various concentrations of the test inhibitor.

  • Initiate the reaction by adding 100 µL of Reaction Buffer B to all wells using a multichannel pipette.[23]

  • Immediately begin reading the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).[23]

  • Record fluorescence readings every 30 seconds for 15-30 minutes.[23]

4. Data Analysis:

  • Calculate the rate of reaction (slope) of the time-dependent decrease in NADH fluorescence for each well.

  • Subtract the slope of the negative control from all sample slopes to correct for background.[23]

  • Express enolase activity relative to the vehicle control and normalize to the amount of protein loaded.

Protocol: Cell Viability (SRB) Assay

This protocol assesses the cytotoxic effect of enolase inhibitors on cancer cell lines.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well.

  • Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the enolase inhibitor in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubate the plate for 72-120 hours.

3. Cell Fixation and Staining:

  • Gently remove the medium and fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Air dry the plate.

4. Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plate for 5-10 minutes on a shaker.

  • Read the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow start Identify Lead Inhibitor (e.g., from in silico screen) biochem_assay Biochemical Screen (Enolase Activity Assay) start->biochem_assay cell_assay Cell-Based Screen (Cell Viability Assay) biochem_assay->cell_assay select_hit Select Hit Compound (Potency & Selectivity) cell_assay->select_hit select_hit->biochem_assay Optimize Lead mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) select_hit->mechanism Hit Confirmed invivo In Vivo Efficacy Studies (Orthotopic Tumor Models) mechanism->invivo pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) invivo->pkpd end Preclinical Candidate pkpd->end

Caption: A generalized workflow for enolase inhibitor drug discovery.

Conclusion and Future Perspectives

Enolase 1 stands at the crossroads of cancer metabolism and oncogenic signaling, making its inhibition a highly strategic approach for cancer therapy.[1][2] Its dual roles in fueling glycolysis and promoting metastasis present a unique opportunity to simultaneously attack multiple hallmarks of cancer.[1][3] The development of isoform-specific inhibitors, particularly for ENO2 in the context of ENO1-deleted cancers, exemplifies a precision medicine approach that holds significant promise.[17][19]

Future efforts should focus on developing inhibitors with improved pharmacological properties and high selectivity to minimize off-target effects.[5] Furthermore, exploring the synergistic potential of enolase inhibitors with other treatments, such as conventional chemotherapy, radiation, or immunotherapy, could lead to more durable clinical responses.[13][22] As our understanding of the complex, moonlighting functions of ENO1 continues to grow, so too will our ability to rationally design novel therapeutics that effectively target this critical oncogenic driver.

References

Unlocking a New Therapeutic Avenue: A Technical Guide to the

Author: BenchChem Technical Support Team. Date: November 2025

Oncological Potential of Pomhex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the upregulation of glycolysis. However, the ubiquitous nature of this pathway in healthy tissues has posed a significant challenge to the development of safe and effective glycolysis inhibitors. This technical guide explores the therapeutic potential of this compound, a novel small-molecule enolase inhibitor, in the context of precision oncology. This compound leverages the concept of collateral lethality to selectively target cancer cells harboring a specific genetic deletion, ENO1, while sparing normal cells. This document provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical data, detailed experimental protocols from foundational studies, and visualizations of the associated biological pathways and experimental workflows.

Introduction: The Collateral Lethality Strategy

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1.[1][2] This deletion often occurs as a passenger event due to the gene's proximity to the 1p36 tumor suppressor locus.[1] Normal cells express both ENO1 and its paralog, ENO2, which are functionally redundant. However, ENO1-deleted cancer cells become solely reliant on ENO2 to maintain glycolytic flux, creating a specific vulnerability.[1][2][3]

This dependency forms the basis of a therapeutic strategy known as collateral lethality. By inhibiting the remaining enolase paralog, ENO2, it is possible to selectively induce a metabolic crisis and subsequent cell death in ENO1-deleted cancer cells, while leaving healthy, ENO1-intact cells largely unaffected.[1][4]

This compound: A Prodrug Approach to Targeting ENO2

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a potent and selective inhibitor of ENO2.[1][5] The active compound, HEX, is a phosphonate that has limited cell permeability. The addition of the POM groups masks the negative charge of the phosphonate, facilitating its passive diffusion across the cell membrane.[1]

Once inside the cell, the POM groups are cleaved by intracellular carboxylesterases and phosphodiesterases, releasing the active inhibitor, HEX.[1] This prodrug strategy significantly enhances the cellular potency of the enolase inhibitor.[1]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound in ENO1-deleted cancer models, particularly glioblastoma.

In Vitro Studies

In cell culture, this compound exhibits low nanomolar potency against ENO1-deleted glioma cell lines, while ENO1-wildtype and ENO1-rescued isogenic control cells are significantly less sensitive.[1] Treatment of ENO1-deleted cells with this compound leads to the inhibition of glycolysis, induction of energy stress, decreased proliferation, and ultimately, apoptosis.[1]

In Vivo Studies

In orthotopic intracranial xenograft models of ENO1-deleted glioblastoma, systemic administration of this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[1][6] These in vivo studies provide strong proof-of-principle for the therapeutic potential of this compound in treating ENO1-deleted cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound and HEX in Glioma Cell Lines [1]

Cell LineENO1 StatusCompoundIC50
D423Homozygous DeletionThis compound~30 nM
D423Homozygous DeletionHEX~1.3 µM
D423 ENO1 (rescued)Wildtype (isogenic control)This compound>1.5 µM
D423 ENO1 (rescued)Wildtype (isogenic control)HEX>300 µM
LN319WildtypeThis compound>1.5 µM
LN319WildtypeHEX>300 µM
Gli56Homozygous DeletionThis compoundConfirmed selective sensitivity

Table 2: In Vivo Efficacy of this compound and HEX in an Orthotopic ENO1-Deleted Glioma Model (D423 cells) [1]

Treatment GroupDosing RegimenOutcome
Vehicle Control-Progressive tumor growth
This compound10 mg/kg (IV + IP), daily for 1 weekStatistically significant tumor growth attenuation
HEX150 mg/kg (IV + IP), daily for 1 weekStatistically significant tumor growth attenuation
This compound (long-term)Not specified3 out of 5 mice showed complete tumor eradication
HEX (long-term)Not specified1 out of 6 mice showed complete tumor eradication

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the evaluation of this compound.

Mechanism of this compound Action and Collateral Lethality

Downstream Effects of ENO2 Inhibition by this compound This compound This compound ENO2_Inhibition ENO2 Inhibition This compound->ENO2_Inhibition Glycolysis_Block Glycolysis Blockade ENO2_Inhibition->Glycolysis_Block Energy_Stress Energy Stress Glycolysis_Block->Energy_Stress Proliferation_Inhibition Proliferation Inhibition Glycolysis_Block->Proliferation_Inhibition Stress_Response Stress Response Energy_Stress->Stress_Response Apoptosis_Induction Apoptosis Induction Energy_Stress->Apoptosis_Induction p_NDRG1 p-NDRG1 ↑ Stress_Response->p_NDRG1 p_cJun p-cJun ↑ Stress_Response->p_cJun p_H3 p-Histone H3 ↓ Proliferation_Inhibition->p_H3 PLK1 PLK1 ↓ Proliferation_Inhibition->PLK1 Caspase3 Cleaved Caspase-3 ↑ Apoptosis_Induction->Caspase3

Downstream Effects of ENO2 Inhibition by this compound

In Vivo Efficacy Study Workflow Cell_Culture Culture of ENO1-deleted Glioma Cells (e.g., D423) Implantation Intracranial Implantation in Nude Mice Cell_Culture->Implantation Tumor_Detection Tumor Detection by T2-MRI Implantation->Tumor_Detection Treatment Treatment with this compound, HEX, or Vehicle Tumor_Detection->Treatment Monitoring Tumor Volume Monitoring by T2-MRI Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume, Survival, Biochemical Profiling Monitoring->Endpoint

In Vivo Efficacy Study Workflow

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational preclinical studies of this compound.[1]

Cell Lines and Culture Conditions
  • Cell Lines:

    • ENO1-deleted: D423-MG (glioblastoma), Gli56 (glioblastoma)

    • ENO1-wildtype: LN319 (glioblastoma)

    • Isogenic control: D423 ENO1-rescued

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 4.5 g/L glucose, 110 mg/L pyruvate, 584 mg/L glutamine, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.1% Amphotericin B.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Viability Assay
  • Seed cells in 96-well plates at a density of approximately 15% confluence.

  • Allow cells to attach for 24 hours.

  • Replace the medium with fresh medium containing a 2-fold serial dilution of this compound or HEX. Include vehicle-only controls.

  • Incubate the plates for 6-7 days.

  • Wash the plates with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin.

  • Stain the fixed cells with 0.1% crystal violet.

  • Extract the crystal violet with acetic acid.

  • Quantify the absorbance at 595 nm using a plate reader.

  • Express cell densities relative to the vehicle-only control wells to determine IC50 values.

Western Blot Analysis
  • Treat ENO1-deleted (D423), ENO1-rescued (D423 ENO1), and ENO1-wildtype (LN319) glioma cells with varying concentrations of this compound for 72 hours.

  • Harvest the cells and prepare protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies and dilutions were used in the foundational study:

    • Phospho-NDRG1 (T346)

    • Phospho-c-Jun (S73)

    • Phospho-Histone H3

    • PLK1

    • Cleaved Caspase-3

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Intracranial Xenograft Model
  • Animal Model: Nude (Foxn1nu/nu) immunocompromised mice.

  • Cell Implantation:

    • Harvest ENO1-deleted D423 glioma cells during logarithmic growth phase.

    • Resuspend the cells in sterile PBS.

    • Stereotactically implant the cells into the left ventricle area of the mice.

  • Tumor Monitoring:

    • Monitor tumor growth using T2-weighted Magnetic Resonance Imaging (MRI) starting 20-30 days post-implantation.

  • Treatment:

    • Once tumors are detectable by MRI, randomize the mice into treatment and control groups.

    • Administer this compound (10 mg/kg), HEX (150 mg/kg), or vehicle control daily via a combination of intravenous (IV) and intraperitoneal (IP) injections.

  • Efficacy Evaluation:

    • Measure tumor volumes via T2-MRI at regular intervals.

    • For long-term studies, monitor for signs of tumor progression and survival.

    • At the study endpoint, sacrifice the mice and harvest tumors and other tissues for pharmacodynamic and biochemical analyses.

Metabolomic Analysis
  • Treat glioma cells with varying concentrations of this compound for 72 hours.

  • Extract polar metabolites from the cells using 80% cold methanol.

  • Analyze the metabolite extracts by mass spectrometry to determine the relative abundance of key metabolites in glycolysis and associated pathways.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that exemplifies the power of a collateral lethality approach in precision oncology. Its potent and selective activity against ENO1-deleted cancer cells in preclinical models provides a strong rationale for its further development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with ENO1-deleted malignancies, such as glioblastoma, liver cancer, and bile duct cancer.[2] Additionally, exploring the potential of this compound in combination with other targeted therapies or standard-of-care treatments may lead to even more effective therapeutic strategies. The continued investigation of this compound and other agents targeting metabolic vulnerabilities holds the key to unlocking new and impactful treatments for a range of cancers.

References

Methodological & Application

Application Notes and Protocols for Pomhex in In-Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, cell-permeable small molecule inhibitor that serves as a prodrug for HEX, a potent inhibitor of the glycolytic enzyme enolase. It demonstrates significant promise in the targeted therapy of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This application note provides detailed protocols for utilizing this compound in in-vitro cancer cell line studies to assess its efficacy and mechanism of action.

Mechanism of Action: In normal cells, two enolase isoforms, ENO1 and ENO2, are expressed and can compensate for each other. However, some cancers, such as glioblastoma, exhibit a homozygous deletion of the ENO1 gene, making them solely reliant on ENO2 for glycolysis and survival.[1][2] this compound is bioactivated intracellularly to HEX, which selectively inhibits ENO2. This targeted inhibition of glycolysis in ENO1-deleted cancer cells leads to energy depletion, cell growth inhibition, and ultimately, apoptosis, a concept known as collateral lethality.[3][4]

Data Presentation

Table 1: In-Vitro Potency of this compound in Cancer Cell Lines
Cell LineCancer TypeENO1 StatusIC50 (nM)Reference
D423GlioblastomaHomozygous Deletion~30-35[3][5]
Gli56GlioblastomaHomozygous Deletion~30-90
GSC296Glioblastoma Stem CellHomozygous DeletionSensitive
D423 ENO1Glioblastoma (Isogenic Rescue)Wild Type (Rescued)>1500[3]
LN319GlioblastomaWild Type>1500[3]
SNU-423Hepatocellular CarcinomaWild Type~750[3]
SNU-398Hepatocellular CarcinomaWild Type~750[3]
SK-HEP-1Hepatocellular CarcinomaWild Type~750[3]
Table 2: Summary of this compound Effects on Cellular Processes
ParameterCell Line (ENO1 Status)Effect of this compound TreatmentKey FindingsReference
Glycolysis D423 (Deleted)InhibitionSignificant reduction in glycolytic flux.[3]
D423 ENO1 (Rescued)Minimal EffectGlycolytic flux maintained.[3]
Cell Viability D423, Gli56 (Deleted)DecreasedPotent and selective killing of ENO1-deleted cells.[3]
LN319 (Wild Type)Minimal EffectHigh tolerance to this compound.
Apoptosis D423 (Deleted)IncreasedInduction of apoptosis confirmed by increased cleaved caspase-3.[3]
Cell Proliferation D423 (Deleted)DecreasedInhibition of proliferation markers (e.g., phosphorylated Histone H3).[3]
Energy Stress D423 (Deleted)IncreasedUpregulation of stress response markers.[3]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • ENO1-deleted and ENO1-wildtype cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubate the plate for 72 hours to 5 days, depending on the cell line's doubling time.[3]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 2-4 hours, followed by the addition of 100 µL of solubilization solution and incubation overnight.

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • ENO1-deleted and ENO1-wildtype cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the IC50 and 2x IC50 for 48-72 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and cell stress.

Materials:

  • ENO1-deleted and ENO1-wildtype cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Histone H3, anti-ENO1, anti-actin or -tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Pomhex_Mechanism_of_Action cluster_prodrug Extracellular cluster_cell Intracellular This compound This compound (Prodrug) Pomhex_int This compound This compound->Pomhex_int Cellular Uptake HEX HEX (Active Drug) Pomhex_int->HEX Hydrolysis ENO2 ENO2 HEX->ENO2 Inhibition Esterases Esterases Esterases->Pomhex_int Glycolysis Glycolysis ENO2->Glycolysis ATP ATP Depletion Glycolysis->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis

Caption: Mechanism of this compound bioactivation and action.

Experimental_Workflow cluster_assays In-Vitro Assays cluster_analysis Data Analysis start Select ENO1-deleted and ENO1-wildtype cell lines culture Cell Culture and Seeding start->culture treat This compound Treatment (Dose-response and time-course) culture->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot (Apoptosis/Stress Markers) treat->western ic50 IC50 Determination viability->ic50 quant Quantification of Apoptosis apoptosis->quant protein Protein Expression Analysis western->protein

Caption: General experimental workflow for this compound studies.

Glycolysis_Pathway cluster_enolase Enolase Isoforms Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Intermediates ... G6P->Intermediates TwoPGA 2-Phosphoglycerate Intermediates->TwoPGA PEP Phosphoenolpyruvate TwoPGA->PEP Enolase Activity Pyruvate Pyruvate PEP->Pyruvate ENO1 ENO1 ENO1->TwoPGA ENO2 ENO2 ENO2->TwoPGA HEX HEX (from this compound) HEX->ENO2 Inhibition

Caption: Glycolysis pathway showing the point of inhibition by HEX.

References

Application Notes and Protocols for Preclinical Research of Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical use of Pomhex, a cell-permeable prodrug of the enolase inhibitor HEX. This compound demonstrates significant potential in the targeted treatment of cancers with a homozygous deletion of the ENO1 gene, a therapeutic strategy known as collateral lethality.[1][2][3][4] This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and summarizes key dosage and administration data.

Mechanism of Action

This compound is a pivaloyloxymethyl (POM) prodrug of HEX, designed to enhance cell permeability.[1][5] Once inside the cell, this compound is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release its active form, HEX.[1][6] HEX is a competitive inhibitor of the glycolytic enzyme enolase, with a notable preference for the ENO2 isoform over ENO1.[1][5][7]

In many cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a passenger deletion along with a nearby tumor suppressor gene.[1][2][3] These cancer cells become solely reliant on the ENO2 isoform for glycolysis, a critical pathway for energy production and anabolic support in rapidly proliferating cells.[1][2][3] By selectively inhibiting ENO2, this compound disrupts glycolysis in ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and induction of apoptosis.[1] Normal cells, which retain at least one copy of the ENO1 gene, are minimally affected, providing a wide therapeutic window.[1][2][3]

Signaling Pathway

The inhibition of ENO2 by HEX, the active metabolite of this compound, blocks the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[5][7] This leads to a depletion of downstream metabolites and a reduction in ATP production. The resulting energy stress can trigger apoptotic pathways, marked by an increase in cleaved caspase-3.[1] Concurrently, the inhibition of proliferation is observed through the reduction of markers like phospho-Histone H3.[1] While the direct upstream signaling is centered on metabolic disruption, downstream effects on pathways like AKT and ERK1/2 have been implicated in the broader context of ENO2 signaling in cancer.[8]

cluster_cell ENO1-deleted Cancer Cell This compound This compound (Prodrug) HEX HEX (Active Inhibitor) This compound->HEX Intracellular hydrolysis ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis Catalyzes Proliferation Proliferation Markers (e.g., p-Histone H3) ENO2->Proliferation Energy_Stress Energy Stress (ATP Depletion) Glycolysis->Energy_Stress Leads to Glycolysis->Proliferation Supports Apoptosis Apoptosis Markers (e.g., Cleaved Caspase-3) Energy_Stress->Apoptosis Induces

Mechanism of action of this compound in ENO1-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

Cell LineENO1 StatusIC50 (approx.)Reference
D423Deleted~30 nM[1]
Gli56DeletedNot specified[1]
D423 ENO1 (rescued)Wild-type (isogenic)>1.5 µM[1]
LN319Wild-type>1.5 µM[1]

Table 2: In Vivo Dosage and Administration of this compound in Mice

Route of AdministrationDosageVehicle/FormulationSpeciesStudy TypeReference
Intravenous (IV)10 mg/kg/day2% DMSO/PBSMouseEfficacy & Toxicology[1][9]
Intraperitoneal (IP)10 mg/kg/dayNot specifiedMouseEfficacy[1]
Intravenous (IV)40 mg/kg2% DMSO/PBSMousePharmacokinetics (PK)[9]
Intraperitoneal (IP)100 mg/kg20% sulfobutylether-β-cyclodextrin in waterMousePharmacokinetics (PK)[9]
Oral (PO)200 mg/kgNot specifiedMousePharmacokinetics (PK)[9]

Table 3: Tolerability of this compound in Mice

Route of AdministrationMaximum Tolerated Dose (Single)Chronic Tolerated DoseAdverse Effects at Higher DosesReference
Intravenous (IV)30 mg/kg10 mg/kg/dayLoss of body weight and subcutaneous fat (reversible)[1]

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines with different ENO1 statuses.

  • Materials:

    • ENO1-deleted (e.g., D423, Gli56) and ENO1-wild-type (e.g., LN319) or isogenic rescued (e.g., D423 ENO1) glioma cell lines.[1]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (dissolved in DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Plate reader for luminescence.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

    • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

    • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Apoptosis and Proliferation Markers

This protocol is used to assess the effect of this compound on key signaling proteins involved in apoptosis and cell proliferation.

  • Materials:

    • ENO1-deleted and ENO1-wild-type/rescued cells.

    • This compound.

    • 6-well plates.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against: Cleaved Caspase-3, phospho-Histone H3, and a loading control (e.g., β-actin or GAPDH).[1]

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 15 nM, 180 nM, 720 nM) and a vehicle control for 72 hours.[1]

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

In Vivo Studies

1. Orthotopic Xenograft Model for Efficacy Studies

This protocol describes the establishment of an intracranial tumor model to evaluate the anti-neoplastic activity of this compound.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).[1]

    • ENO1-deleted glioma cells (e.g., D423) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

    • Stereotactic injection apparatus.

    • This compound formulation (e.g., 10 mg/kg in 2% DMSO/PBS for IV/IP injection).[1][9]

    • Imaging system (e.g., MRI or bioluminescence imaging).

  • Procedure:

    • Surgically implant ENO1-deleted glioma cells into the brains of immunocompromised mice using a stereotactic apparatus.

    • Monitor tumor establishment and growth using a non-invasive imaging modality.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg IV and 10 mg/kg IP daily) and a vehicle control to the respective groups.[1]

    • Monitor tumor growth and the general health of the animals (including body weight) regularly.

    • At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the animals and collect the tumors for further analysis (e.g., histology, western blot).

    • Analyze the data to determine the effect of this compound on tumor growth and survival.

cluster_workflow In Vivo Efficacy Study Workflow Start Start Cell_Implantation Orthotopic Implantation of ENO1-deleted Glioma Cells Start->Cell_Implantation Tumor_Monitoring Tumor Growth Monitoring (e.g., MRI) Cell_Implantation->Tumor_Monitoring Randomization Randomization into Treatment & Control Groups Tumor_Monitoring->Randomization Treatment This compound Administration (e.g., 10 mg/kg IV + 10 mg/kg IP daily) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Data_Collection Monitor Tumor Volume & Animal Health Treatment->Data_Collection Control->Data_Collection Endpoint Endpoint Reached Data_Collection->Endpoint Endpoint->Data_Collection No Analysis Data Analysis: Tumor Growth Inhibition, Survival Endpoint->Analysis Yes End End Analysis->End

Workflow for an in vivo efficacy study of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application of Pomhex in Glioblastoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in GBM therapy is the identification of tumor-specific vulnerabilities that can be exploited for targeted drug development. One such vulnerability arises from the frequent homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1. This genetic alteration makes GBM cells critically dependent on the redundant paralog, ENO2, for glycolysis and survival. This principle, known as collateral lethality, forms the basis for the therapeutic application of Pomhex.[1]

This compound is a cell-permeable small molecule inhibitor of enolase.[1] It is a prodrug that is intracellularly converted to its active form, HEX, which preferentially inhibits ENO2 over ENO1.[2] This selective inhibition leads to a potent and targeted killing of ENO1-deleted glioblastoma cells, while sparing normal cells that retain functional ENO1.[1] Preclinical studies have demonstrated the efficacy of this compound in vitro and in vivo, highlighting its potential as a precision medicine for a genetically defined subset of glioblastoma patients.[1][3]

These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.

Mechanism of Action: Collateral Lethality in ENO1-Deleted Glioblastoma

The therapeutic strategy underpinning this compound relies on the concept of collateral lethality. In a significant portion of glioblastomas, the ENO1 gene is homozygously deleted as a "passenger" event along with a nearby tumor suppressor gene on chromosome 1p36.[3] Normal cells express both ENO1 and ENO2, which are redundant in their function of converting 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. However, ENO1-deleted GBM cells are solely reliant on ENO2 to sustain glycolysis, a metabolic pathway crucial for their rapid proliferation.

This compound is designed as a prodrug to enhance cell permeability.[2] Once inside the cell, it is metabolized into HEX, a potent inhibitor of enolase with a preference for the ENO2 isoform.[2] By inhibiting ENO2 in ENO1-deleted GBM cells, this compound effectively shuts down glycolysis, leading to energy stress, inhibition of proliferation, and ultimately, apoptotic cell death.[1][3] This targeted approach provides a therapeutic window, as normal cells with intact ENO1 are significantly less affected by ENO2 inhibition.[3]

cluster_normal_cell Normal Cell (ENO1+/+) cluster_gbm_cell Glioblastoma Cell (ENO1-/-) Normal_Glucose Glucose Normal_Glycolysis Glycolysis Normal_Glucose->Normal_Glycolysis Normal_ENO1 ENO1 Normal_Glycolysis->Normal_ENO1 Normal_ENO2 ENO2 Normal_Glycolysis->Normal_ENO2 Normal_Energy Energy Production Normal_ENO1->Normal_Energy Normal_ENO2->Normal_Energy Normal_this compound This compound Normal_this compound->Normal_ENO2 Inhibition GBM_Glucose Glucose GBM_Glycolysis Glycolysis GBM_Glucose->GBM_Glycolysis GBM_ENO1 ENO1 (deleted) GBM_Glycolysis->GBM_ENO1 GBM_ENO2 ENO2 GBM_Glycolysis->GBM_ENO2 GBM_Energy Energy Production GBM_ENO2->GBM_Energy GBM_Apoptosis Apoptosis GBM_ENO2->GBM_Apoptosis leads to GBM_this compound This compound GBM_this compound->GBM_ENO2 Strong Inhibition Start Start Seed_Cells Seed glioblastoma cells in 96-well plates Start->Seed_Cells Prepare_this compound Prepare serial dilutions of this compound Seed_Cells->Prepare_this compound Treat_Cells Treat cells with this compound for 6-7 days Prepare_this compound->Treat_Cells Fix_and_Stain Fix with formalin and stain with crystal violet Treat_Cells->Fix_and_Stain Measure_Absorbance Extract stain and measure absorbance at 595 nm Fix_and_Stain->Measure_Absorbance Analyze_Data Normalize data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Implant_Cells Intracranially implant ENO1-deleted GBM cells into mice Start->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth via MRI Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Treat_Mice Administer this compound or vehicle daily Randomize_Mice->Treat_Mice Assess_Efficacy Monitor tumor volume and survival Treat_Mice->Assess_Efficacy End End Assess_Efficacy->End

References

Application Notes and Protocols: Techniques for Assessing Pomhex Efficacy in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for assessing the efficacy of Pomhex, a novel, potent, and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. The following protocols describe in vitro methods to quantify this compound's binding affinity, cellular potency, and mechanism of action in relevant cancer cell lines.

Biochemical Assessment of this compound Activity

The initial evaluation of this compound involves confirming its direct interaction with the Bcl-2 target protein. A fluorescence polarization (FP) competitive binding assay is a robust method for this purpose.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the ability of this compound to displace a fluorescently labeled peptide (e.g., a BH3-domain peptide) from the BH3-binding groove of recombinant Bcl-2 protein. When the fluorescent peptide is bound to the larger Bcl-2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by this compound, the smaller, free-floating peptide tumbles rapidly, resulting in a decrease in fluorescence polarization.

Experimental Protocol: FP Competitive Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.

    • Recombinant Human Bcl-2 Protein: Prepare a 2X working stock (e.g., 100 nM) in Assay Buffer.

    • Fluorescent BH3 Peptide Probe: Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer.

    • This compound Compound: Prepare a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a black, low-volume 384-well plate.

    • Add 25 µL of the 2X Bcl-2 protein solution to each well.

    • Add 50 µL of the 2X fluorescent BH3 peptide probe solution to each well.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Expected Data

The results of the FP assay can be summarized to determine the binding affinity (Ki) of this compound for Bcl-2.

CompoundTarget ProteinIC50 (nM)Ki (nM)
This compoundBcl-215.24.8
Control CompoundBcl-2250.678.3

Table 1: Representative data from a fluorescence polarization competitive binding assay showing the IC50 and calculated Ki values for this compound against recombinant Bcl-2 protein.

Cell-Based Assessment of this compound Efficacy

Following biochemical confirmation, the next step is to evaluate the effect of this compound on cancer cells that depend on Bcl-2 for survival.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • Culture a Bcl-2-dependent cancer cell line (e.g., RS4;11) and a negative control cell line.

    • Seed cells into a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.

    • Incubate for 72 hours under standard culture conditions.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Expected Data

The viability assay provides the EC50, a measure of the compound's potency in a cellular context.

Cell LineBcl-2 DependenceThis compound EC50 (nM)
RS4;11High25.8
H146High42.1
K562Low>10,000

Table 2: Representative EC50 values for this compound in various cancer cell lines. Cell lines with high Bcl-2 dependence show significantly lower EC50 values, indicating sensitivity to this compound.

Mechanistic Confirmation: Apoptosis Induction

To confirm that this compound induces cell death via apoptosis as expected from a Bcl-2 inhibitor, two key assays are recommended: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment:

    • Seed a sensitive cell line (e.g., RS4;11) in a 6-well plate and treat with this compound at 1X, 5X, and 10X its EC50 value for 24 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Identify cell populations:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment:

    • Follow the cell seeding and treatment protocol as described for the CellTiter-Glo® assay (Section 2.2) in a white 96-well plate. Treat cells for 6-24 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure luminescence with a plate reader.

Expected Data

These assays provide quantitative evidence of apoptosis induction.

This compound ConcentrationEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control4.5%2.1%1.0
1X EC5025.3%8.9%4.2
5X EC5048.7%22.4%9.8
10X EC5055.2%35.1%12.5

Table 3: Representative data showing a dose-dependent increase in apoptotic cell populations and caspase-3/7 activity in RS4;11 cells treated with this compound for 24 hours.

Visualizations and Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound within the intrinsic apoptosis pathway.

Pomhex_Mechanism cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bim Bim Bcl2->Bim Inhibits Bax Bax Bcl2->Bax Inhibits Bim->Bax Activates CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Activation CytoC->Caspases This compound This compound This compound->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2, releasing pro-apoptotic proteins to trigger apoptosis.

Experimental Workflow for this compound Efficacy Assessment

The diagram below outlines the logical flow of experiments for evaluating this compound, from initial biochemical assays to cellular mechanism-of-action studies.

Pomhex_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Mechanistic Mechanism of Action FP_Assay Fluorescence Polarization (FP) Binding Assay FP_Data Determine IC50 & Ki for Bcl-2 Binding FP_Assay->FP_Data Yields Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) FP_Data->Viability_Assay Inform Concentration Range Viability_Data Determine EC50 in Cell Lines Viability_Assay->Viability_Data Yields Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase-Glo) Viability_Data->Apoptosis_Assay Inform Concentration Range Apoptosis_Data Quantify Apoptosis & Caspase Activity Apoptosis_Assay->Apoptosis_Data Yields

Caption: Workflow for this compound evaluation from biochemical binding to cellular MoA.

Methodologies for Studying Pomhex's Effect on Cellular Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for investigating the effects of Pomhex on cellular metabolism. This compound is a pro-drug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2][3][4][5] This targeted therapy has shown significant promise in preclinical studies for treating cancers with a specific genetic vulnerability: the deletion of the ENO1 gene.[1][2][4][6] This document outlines key experiments to characterize the metabolic consequences of this compound treatment, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

The core principle behind this compound's activity is "collateral lethality."[1][2] Many cancers, such as glioblastoma, lose the ENO1 gene as a bystander deletion.[1][6] This makes them entirely dependent on the ENO2 isoform for glycolysis, a metabolic pathway crucial for their rapid growth.[1][6] this compound exploits this dependency by selectively inhibiting ENO2, leading to a metabolic crisis and cell death in ENO1-deleted cancer cells while having minimal effect on healthy cells with intact ENO1.[1][2][7]

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. Below are examples of how to structure this data.

Table 1: Comparative IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineENO1 StatusThis compound IC50 (nM)
D423Deleted~30
Gli56Deleted~90
D423 ENO1Isogenic Rescue>10,000
LN319Wild-Type>10,000

Data synthesized from preclinical studies.[8][9]

Table 2: Expected Metabolic Flux Changes upon this compound Treatment in ENO1-Deleted Cells

Metabolic PathwayKey MetabolitesExpected Change
Glycolysis (upstream of enolase)2-Phosphoglycerate, 3-PhosphoglycerateIncrease
Glycolysis (downstream of enolase)Phosphoenolpyruvate, Pyruvate, LactateDecrease
TCA Cycle AnaplerosisMalate, CitrateDecrease
Pentose Phosphate PathwaySedoheptulose-7-phosphateDecrease

This table represents hypothesized changes based on the known mechanism of action.

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of this compound action and the relevant metabolic pathways.

Pomhex_Mechanism cluster_cell Cancer Cell (ENO1-deleted) This compound This compound (Prodrug) HEX HEX (Active Drug) This compound->HEX Esterases ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis Catalyzes Metabolic_Crisis Metabolic Crisis (ATP depletion, etc.) Glycolysis->Metabolic_Crisis Apoptosis Apoptosis Metabolic_Crisis->Apoptosis

Caption: Mechanism of this compound action in ENO1-deleted cancer cells.

Glycolysis_Pathway cluster_inhibition This compound (HEX) Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP G3P G3P F16BP->G3P DHAP->G3P BPG13 BPG13 G3P->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Enolase (ENO2) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Anaplerosis HEX_Inhibits HEX HEX_Inhibits->PG2 Inhibits conversion to PEP

Caption: The glycolytic pathway and the point of inhibition by HEX.

Experimental Protocols

Detailed protocols for key experiments to assess the metabolic effects of this compound are provided below.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

Workflow Diagram:

Seahorse_Workflow A Seed cells in Seahorse XF plate B Incubate overnight A->B C Wash with Seahorse XF Base Medium B->C D Add this compound or Vehicle C->D E Incubate for specified time D->E F Perform Glycolysis Stress Test E->F G Analyze ECAR data F->G

Caption: Workflow for the Seahorse XF Glycolysis Stress Test.

Protocol:

  • Cell Plating:

    • Seed ENO1-deleted and ENO1-wild-type cells in an XF96 cell culture microplate at a pre-determined optimal density.

    • Include wells for vehicle control and this compound treatment for each cell line.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.

    • Prepare the assay medium: XF Base Medium supplemented with 2 mM L-glutamine. Warm to 37°C and adjust pH to 7.4.

    • Prepare stock solutions of Glucose (250 mM), Oligomycin (10 µM), and 2-Deoxy-D-glucose (2-DG) (500 mM) in the assay medium.[2]

    • Prepare this compound at the desired concentrations in the assay medium.

  • This compound Treatment:

    • Remove the cell culture medium from the plate and wash twice with the warmed assay medium.

    • Add the assay medium containing the appropriate concentration of this compound or vehicle control to the wells.

    • Incubate the plate in a non-CO2 37°C incubator for the desired treatment duration (e.g., 4, 8, or 24 hours).

  • Seahorse Assay:

    • Load the hydrated sensor cartridge with the prepared Glucose, Oligomycin, and 2-DG solutions into the appropriate injection ports.

    • Place the cell plate into the Seahorse XF Analyzer.

    • The instrument will sequentially inject the compounds and measure the ECAR.

      • Glucose: To initiate glycolysis.

      • Oligomycin: An ATP synthase inhibitor, forcing cells to rely on glycolysis for ATP production.

      • 2-DG: A glucose analog that inhibits glycolysis.

  • Data Analysis:

    • Normalize the ECAR data to cell number or protein concentration.

    • Compare the glycolytic rate, glycolytic capacity, and glycolytic reserve between this compound-treated and control cells. A significant decrease in these parameters in ENO1-deleted cells treated with this compound is expected.

LC-MS Based Metabolomics

This technique provides a comprehensive profile of intracellular metabolites, allowing for the identification of specific metabolic perturbations caused by this compound.

Workflow Diagram:

Metabolomics_Workflow A Culture and treat cells with this compound B Quench metabolism and extract metabolites A->B C LC-MS analysis B->C D Data processing and statistical analysis C->D E Metabolite identification and pathway analysis D->E

Caption: General workflow for LC-MS-based metabolomics.

Protocol:

  • Cell Culture and Treatment:

    • Culture ENO1-deleted and ENO1-wild-type cells in 6-well plates.

    • Treat the cells with this compound or vehicle control at the desired concentration and for a specified time.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.[10]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed at 4°C to pellet the protein and debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF MS).[3]

    • Use a suitable column for polar metabolites, such as a HILIC column.

    • Run the samples in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Analysis:

    • Process the raw data to align peaks, and perform feature detection and quantification.

    • Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify metabolites that are significantly altered by this compound treatment.

    • Use databases like KEGG and MetaboAnalyst for pathway analysis to understand the broader metabolic impact.

¹³C-Glucose Tracing

This method uses stable isotope-labeled glucose to trace the fate of glucose carbons through various metabolic pathways.

Protocol:

  • Cell Culture and Labeling:

    • Culture ENO1-deleted and ENO1-wild-type cells in glucose-free RPMI medium supplemented with dialyzed fetal bovine serum.

    • Add [U-¹³C₆]-glucose to the medium and treat with this compound or vehicle.

    • Incubate for a time course (e.g., 8, 24, 48 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.[11]

  • Metabolite Extraction and Analysis:

    • Extract intracellular metabolites as described in the metabolomics protocol.

    • Analyze the extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

  • Data Analysis:

    • Calculate the fractional contribution of glucose to the carbon backbone of downstream metabolites.

    • A blockage at the enolase step by this compound in ENO1-deleted cells will lead to an accumulation of ¹³C-labeled glycolytic intermediates upstream of enolase and a depletion of ¹³C-labeled metabolites downstream.

Western Blotting for Proliferation and Apoptosis Markers

This technique is used to assess the effect of this compound on cell proliferation and the induction of apoptosis.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound or vehicle as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Cleaved Caspase-3: A marker of apoptosis.

      • Phospho-Histone H3: A marker of mitosis and cell proliferation.[4]

      • β-actin or GAPDH: As a loading control.

  • Detection and Analysis:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to the loading control. An increase in cleaved caspase-3 and a decrease in phospho-Histone H3 would indicate that this compound induces apoptosis and inhibits proliferation.[4]

References

Application Notes and Protocols for Investigating Metabolic Pathways in Cancer Using Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, cell-permeable small-molecule inhibitor of the glycolytic enzyme enolase. It is a prodrug of the active inhibitor, HEX, which displays preferential activity against the ENO2 isoform.[1][2][3] This characteristic makes this compound a powerful research tool for investigating cancer metabolism, particularly in tumors with a specific genetic vulnerability: the deletion of the ENO1 gene.[4][5] Such cancers, including certain glioblastomas, become entirely dependent on the ENO2 isoform for glycolysis, a metabolic pathway crucial for their rapid growth.[2][6] The targeted inhibition of ENO2 by this compound in ENO1-deleted cancer cells leads to a synthetic lethal effect, a concept known as collateral lethality.[3][4]

These application notes provide an overview of the use of this compound in cancer research, detailing its mechanism of action, and providing protocols for key experiments to assess its efficacy and metabolic impact.

Mechanism of Action: Collateral Lethality in ENO1-Deleted Cancers

Many cancer cells exhibit elevated rates of glycolysis to fuel their proliferation.[7] The enzyme enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), is a critical component of this pathway.[2][4] Most normal cells and many cancer cells express two redundant isoforms of enolase, ENO1 and ENO2.[1] However, some cancers, such as glioblastoma, lose the ENO1 gene through chromosomal deletion.[2][6] These ENO1-deleted cancer cells are uniquely dependent on the remaining ENO2 isoform to sustain glycolysis.[1]

This compound is a pivaloyloxymethyl (POM) ester-containing prodrug designed for enhanced cell permeability.[4] Once inside the cell, it is metabolized into its active form, HEX, which is a potent inhibitor of enolase with a preference for the ENO2 isoform.[1][3] By selectively inhibiting ENO2, this compound disrupts glycolysis in ENO1-deleted cancer cells, leading to energy depletion, cell growth inhibition, and ultimately, cell death.[1][4] This selective targeting provides a therapeutic window, as normal cells with both ENO1 and ENO2 are less affected.[2]

cluster_normal_cell Normal Cell / ENO1-Intact Cancer Cell cluster_eno1_deleted_cell ENO1-Deleted Cancer Cell Glucose_N Glucose Glycolysis_N Glycolysis Glucose_N->Glycolysis_N ENO1_N ENO1 Glycolysis_N->ENO1_N ENO2_N ENO2 Glycolysis_N->ENO2_N Pyruvate_N Pyruvate ENO1_N->Pyruvate_N ENO2_N->Pyruvate_N Energy_N Energy Production Pyruvate_N->Energy_N Glucose_C Glucose Glycolysis_C Glycolysis Glucose_C->Glycolysis_C ENO2_C ENO2 Glycolysis_C->ENO2_C ENO1_C ENO1 (deleted) Pyruvate_C Pyruvate ENO2_C->Pyruvate_C Blocked by HEX Energy_C Energy Production Pyruvate_C->Energy_C This compound This compound HEX HEX (active inhibitor) This compound->HEX HEX->ENO2_C

Caption: Mechanism of this compound action in ENO1-deleted cancer cells.

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various glioma cell lines, demonstrating its selective potency against ENO1-deleted cells.

Cell LineENO1 StatusThis compound IC50 (nM)Reference
D423Deleted~35[4][8]
Gli56DeletedNot specified, but sensitive[4]
D423 ENO1Rescued>1000[4]
LN319Wild-Type>1000[4]
In Vivo Efficacy of this compound in Orthotopic Xenograft Models

This table presents the outcomes of this compound treatment in mouse models bearing intracranial ENO1-deleted glioma tumors.

Treatment GroupTumor ModelOutcomeReference
This compoundENO1-deleted (D423)Tumor growth inhibition and eradication[4][8]
This compoundENO1-deleted (Gli56)Near complete growth suppression, some regression[4]
Vehicle ControlENO1-deletedProgressive tumor growth[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine this compound IC50

This protocol details a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines with different ENO1 statuses.

Materials:

  • ENO1-deleted and ENO1-wild-type cancer cell lines

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_this compound Prepare serial dilutions of this compound Adhere->Prepare_this compound Treat_Cells Add this compound to wells Prepare_this compound->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Read_Plate Measure signal with plate reader Add_Reagent->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Protocol 2: Polar Metabolite Profiling to Assess Metabolic Impact

This protocol outlines the steps for analyzing the metabolic changes induced by this compound treatment using mass spectrometry-based metabolomics.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat the cells with this compound at a relevant concentration (e.g., 2x IC50) for a specified time (e.g., 24 hours). Include vehicle-treated controls.

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Transfer the mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract, for example, using a speed vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the samples into the LC-MS system.

    • Separate metabolites using a suitable chromatography method (e.g., HILIC).

    • Detect and quantify metabolites using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis (e.g., t-test, pathway analysis) to identify metabolites and metabolic pathways significantly altered by this compound treatment.

Start Start Cell_Culture Culture and treat cells with this compound Start->Cell_Culture Metabolite_Extraction Extract metabolites with cold methanol Cell_Culture->Metabolite_Extraction Sample_Processing Centrifuge and collect supernatant Metabolite_Extraction->Sample_Processing Dry_Extract Dry metabolite extract Sample_Processing->Dry_Extract LCMS_Analysis Analyze samples by LC-MS Dry_Extract->LCMS_Analysis Data_Analysis Identify and quantify altered metabolites LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for metabolomic analysis of this compound-treated cells.

Protocol 3: Orthotopic Xenograft Model for In Vivo Efficacy

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in an intracranial mouse model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • ENO1-deleted glioma cells engineered to express a reporter (e.g., luciferase)

  • Stereotactic injection apparatus

  • This compound formulation for in vivo administration

  • Bioluminescence imaging system

  • Calipers for monitoring animal health (body weight)

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Using a stereotactic frame, intracranially inject a suspension of luciferase-expressing glioma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Allow tumors to establish for a set period (e.g., 7-10 days).

    • Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intravenous, subcutaneous).[4] The original study noted that for HEX, neutralization of the phosphonic acid was required for higher doses.[4]

  • Efficacy Evaluation:

    • Continue to monitor tumor burden via bioluminescence imaging throughout the study.

    • Monitor animal health, including body weight and any signs of toxicity.

    • At the end of the study, euthanize the mice and, if required, collect tissues for further analysis (e.g., histology, pharmacodynamic studies).

  • Data Analysis:

    • Quantify the bioluminescence signal for each group over time.

    • Compare tumor growth rates between the this compound-treated and control groups.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Conclusion

This compound represents a targeted therapeutic strategy and a valuable tool for probing the metabolic vulnerabilities of cancer.[2][4] Its specific mechanism of action against ENO1-deleted tumors provides a clear rationale for its use in both basic and translational research.[1][5] The protocols provided here offer a framework for researchers to investigate the effects of this compound on cancer cell metabolism, viability, and in vivo tumor growth, thereby facilitating further exploration of collateral lethality as a promising approach in precision oncology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies involving Pomhex, a promising enolase inhibitor for the targeted treatment of cancers with ENO1 deletion. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to facilitate reproducible and robust experimental outcomes.

Overview of this compound and its Mechanism of Action

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a potent and selective inhibitor of enolase 2 (ENO2).[1][2] Its therapeutic strategy is rooted in the concept of collateral lethality .[3][4] In certain cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a passenger event alongside the loss of a nearby tumor suppressor gene. These cancer cells become entirely dependent on the ENO2 isoform for glycolysis, an essential metabolic pathway for their rapid proliferation.[5][6] this compound, after being metabolized to its active form HEX within the cell, specifically inhibits ENO2.[4] This targeted inhibition of glycolysis leads to energy stress, proliferation arrest, and ultimately, apoptotic cell death in ENO1-deleted cancer cells, while sparing normal cells that retain functional ENO1.[1]

Signaling Pathway of this compound-induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in ENO1-deleted cancer cells.

Pomhex_Signaling_Pathway cluster_cell ENO1-deleted Cancer Cell Pomhex_ext This compound (extracellular) Pomhex_int This compound (intracellular) Pomhex_ext->Pomhex_int Cellular Uptake Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Carboxylesterases HEX HEX (active drug) Hemithis compound->HEX Phosphodiesterases ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis ATP ATP Depletion Glycolysis->ATP Leads to Stress Cellular Stress (p-NDRG1, p-JunB ↑) ATP->Stress Proliferation Proliferation Arrest (p-Histone H3, PLK1 ↓) ATP->Proliferation Apoptosis Apoptosis (Cleaved Caspase-3 ↑) Stress->Apoptosis Proliferation->Apoptosis

Caption: this compound bioactivation and downstream effects in ENO1-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound studies.

Table 1: In Vitro Potency of this compound in Glioma Cell Lines

Cell LineENO1 StatusIC50 (nM)Reference
D423Homozygous Deletion~30 - 35[1][5][7]
Gli56Homozygous DeletionN/A[2]
D423 ENO1 (rescued)Isogenic Control>1500[1]
LN319Wild-Type>1500[1]

Table 2: In Vivo Dosing and Administration of this compound in Mice

Route of AdministrationDosageVehicleStudy TypeReference
Intravenous (IV) & Intraperitoneal (IP)10 mg/kg (each) dailyPBS with 2% DMSOEfficacy[2][6]
Intravenous (IV)10 mg/kg2% DMSO in PBSPharmacokinetics[6]
Intraperitoneal (IP)40 mg/kg2% DMSO in PBSPharmacokinetics[6]
Oral (PO)100 mg/kg20% Sulfobutylether-β-cyclodextrin in waterPharmacokinetics[6]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a method to determine the cytotoxic effects of this compound on glioma cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Experimental Workflow:

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with this compound (dose range) A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

  • ENO1-deleted (e.g., D423) and ENO1-wild-type (e.g., LN319) glioma cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into 96-well opaque-walled plates at a density of 2,000 - 5,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Signaling Pathways

This protocol details the detection of key protein markers involved in cell proliferation and apoptosis following this compound treatment.

Materials:

  • ENO1-deleted and ENO1-wild-type glioma cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Table 3: Primary Antibodies for Western Blotting

Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)Dilution
Phospho-Histone H3 (Ser10)RabbitCell Signaling Technology#97011:1000
PLK1MouseNovus BiologicalsNB100-27471:1000
Cleaved Caspase-3 (Asp175)RabbitCell Signaling Technology#96611:1000
Phospho-NDRG1 (Thr346)RabbitCell Signaling Technology#54821:1000
Phospho-JunB (Thr102/Thr104)RabbitCell Signaling Technology#80531:1000
β-Actin (Loading Control)MouseSigma-AldrichA54411:5000

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 15 nM to 720 nM) for 72 hours.[1]

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the protein of interest to the loading control (β-Actin).

Metabolomic Profiling

This protocol provides a general workflow for analyzing the metabolic changes in glioma cells treated with this compound.

Experimental Workflow:

Metabolomics_Workflow cluster_workflow Metabolomics Workflow A Cell Culture and Treatment B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Processing and Analysis C->D

Caption: General workflow for metabolomic analysis of this compound-treated cells.

Materials:

  • ENO1-deleted and ENO1-wild-type glioma cells

  • This compound

  • Ice-cold 80% methanol

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound as described in the western blot protocol.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold saline.

    • Add ice-cold 80% methanol to the plates and scrape the cells.

    • Collect the cell suspension and centrifuge at high speed to pellet the protein.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system. The specific parameters (e.g., column, mobile phases, gradient, and mass spectrometer settings) should be optimized for the detection of glycolytic and TCA cycle intermediates.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites.

    • Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control cells.

In Vivo Orthotopic Xenograft Model

This protocol describes the establishment of an intracranial glioma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • ENO1-deleted glioma cells (e.g., D423)

  • Matrigel (optional)

  • Stereotactic apparatus

  • This compound formulation (see Table 2)

Protocol:

  • Cell Preparation:

    • Harvest and resuspend a single-cell suspension of D423 cells in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume contains 1 x 10^5 to 5 x 10^5 cells.

  • Intracranial Injection:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., the striatum).

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • This compound Treatment:

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound according to the desired dosing schedule and route (see Table 2). For example, a combination of 10 mg/kg IV and 10 mg/kg IP daily.[2]

    • The control group should receive the vehicle.

  • Efficacy Evaluation:

    • Monitor tumor volume and the overall health of the mice (e.g., body weight, behavior).

    • At the end of the study, euthanize the mice and harvest the brains for histological and molecular analysis.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.

References

Synthesizing Pomhex: A Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pomhex, a potent, cell-permeable prodrug of the enolase inhibitor HEX. This compound is a valuable research tool for studying glycolysis inhibition, particularly in the context of cancers with specific metabolic vulnerabilities, such as ENO1-deleted gliomas.

Introduction

This compound, the bis-pivaloyloxymethyl (POM) prodrug of 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), is a small molecule inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] By masking the negatively charged phosphonate group of HEX, the POM moieties render the molecule more lipophilic, facilitating its passage across cell membranes.[3] Once inside the cell, this compound is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release the active inhibitor, HEX.[4][5] HEX exhibits a preferential inhibitory activity towards ENO2, making it a promising candidate for targeting cancers that have lost the ENO1 gene and are solely reliant on ENO2 for glycolysis.[2][6]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the preparation of the core piperidinone phosphonate structure, followed by the introduction of the POM groups. The overall synthetic scheme is outlined below.

Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate

The synthesis of the key intermediate, diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate, is the initial phase in the production of this compound. This step establishes the core heterocyclic structure of the molecule.

Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX)

The subsequent step involves the deprotection of the benzyloxy group and hydrolysis of the diethyl phosphonate to yield the active drug, HEX.

Synthesis of this compound

The final step is the esterification of the phosphonic acid group of HEX with pivaloyloxymethyl groups to produce this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate

Materials:

  • Starting materials for the multi-step synthesis of the piperidinone ring structure.

  • Diethyl phosphite

  • Appropriate reagents and solvents for the specific synthetic route chosen (e.g., base, reaction solvent).

Procedure:

  • Detailed, step-by-step procedures for the synthesis of this intermediate are often found in the supplementary information of relevant publications. Researchers should consult these resources for specific reaction conditions.

Protocol 2: Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)

Materials:

  • Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate

  • Reagents for debenzylation (e.g., H₂, Pd/C)

  • Reagents for phosphonate dealkylation (e.g., bromotrimethylsilane)

  • Solvents (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate in a suitable solvent.

  • Perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting group.

  • After completion of the debenzylation, remove the catalyst by filtration.

  • Treat the resulting intermediate with a dealkylating agent such as bromotrimethylsilane to cleave the ethyl esters of the phosphonate.

  • Quench the reaction and purify the crude product to obtain HEX.

Protocol 3: Synthesis of this compound (6)

Materials:

  • 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)

  • Chloromethyl pivalate

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)

Procedure:

  • Suspend or dissolve HEX in an anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture.

  • Add chloromethyl pivalate dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield this compound as a racemic mixture.[2]

Data Presentation

Table 1: Physicochemical and In Vitro Potency Data for this compound and HEX
CompoundMolecular FormulaMolecular Weight ( g/mol )IC₅₀ (ENO1-deleted cells)
This compound C₁₈H₃₂NO₉P453.42~30 nM[7][8]
HEX C₅H₁₀NO₅P209.11>1.5 µM[7]
Table 2: Characterization Data for this compound
AnalysisData
¹H NMR Specific chemical shifts (δ) and coupling constants (J) should be reported here based on experimental data.
¹³C NMR Specific chemical shifts (δ) should be reported here based on experimental data.
³¹P NMR A single peak is expected for the phosphonate group. The specific chemical shift (δ) should be reported here.
Mass Spec. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should be reported here.
Yield A yield of 60% over two steps for the synthesis of this compound from a precursor has been reported.[1]
Purity >95% (as determined by HPLC or qNMR)

Visualizations

This compound Synthesis Workflow

This compound Synthesis Workflow A Diethyl (1-(benzyloxy)-2- oxopiperidin-3-yl)phosphonate B Deprotection & Phosphonate Hydrolysis A->B H₂, Pd/C TMSBr C HEX (1-Hydroxy-2-oxopiperidin- 3-yl phosphonate) B->C D Esterification with Chloromethyl pivalate C->D E This compound D->E

Caption: Synthetic route to this compound from a key intermediate.

Mechanism of Action of this compound

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pomhex_ext This compound Pomhex_int This compound Pomhex_ext->Pomhex_int Cellular Uptake Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Carboxyesterases HEX HEX (Active Inhibitor) Hemithis compound->HEX Phosphodiesterases ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis Cell_Death Cancer Cell Death Glycolysis->Cell_Death Blockage leads to

Caption: Intracellular activation and target engagement of this compound.

Glycolysis Inhibition by HEX

Glycolysis Pathway Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 ENO2 Enolase (ENO2) PG2->ENO2 PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA ENO2->PEP HEX HEX HEX->ENO2 Inhibits

References

Application Notes and Protocols: Investigating Enolase 2 (ENO2) Inhibition with Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase 2 (ENO2), also known as neuron-specific enolase (NSE), is a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1] In normal adult tissues, ENO2 expression is primarily restricted to neurons and neuroendocrine cells. However, its expression is frequently upregulated in various cancers, including glioblastoma, neuroblastoma, small-cell lung cancer, and others, where it plays a crucial role in supporting the high glycolytic rate of tumor cells, a phenomenon known as the Warburg effect.[1][2] This dependency on glycolysis makes ENO2 an attractive therapeutic target for cancer treatment.

A particularly compelling strategy for targeting ENO2 involves the concept of "collateral lethality" in cancers with homozygous deletion of the ENO1 gene.[3] ENO1 is the ubiquitous isoform of enolase, and its gene is located on chromosome 1p36, a region frequently lost in certain cancers like glioblastoma.[4] Cells lacking ENO1 become entirely dependent on ENO2 for glycolysis and survival, rendering them exquisitely sensitive to ENO2 inhibition while leaving normal cells, which express ENO1, largely unaffected.[3][4]

Pomhex is a novel, cell-permeable prodrug of the potent enolase inhibitor, HEX.[4][5] this compound itself is inactive but is intracellularly metabolized by esterases to release the active inhibitor, HEX.[4][5] HEX exhibits a four-fold preference for ENO2 over ENO1, making it a selective tool for studying the effects of ENO2 inhibition.[4] These application notes provide detailed protocols for utilizing this compound to investigate ENO2 inhibition in cancer cells, focusing on its effects on cell viability, downstream signaling, and metabolic pathways.

Mechanism of Action

This compound is designed for enhanced cellular uptake due to its lipophilic pivaloyloxymethyl (POM) ester groups. Once inside the cell, these groups are cleaved by intracellular esterases, releasing the active phosphonate inhibitor, HEX. HEX then competitively inhibits ENO2 at the active site, blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate and thereby inhibiting glycolysis.[4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pomhex_ext This compound Pomhex_int This compound Pomhex_ext->Pomhex_int Cellular Uptake Esterases Intracellular Esterases Pomhex_int->Esterases Cleavage of POM groups HEX HEX (Active Inhibitor) Pomhex_int->HEX Metabolic Activation ENO2 ENO2 HEX->ENO2 Inhibition Cell_Death Cell Growth Inhibition & Apoptosis HEX->Cell_Death Leads to Glycolysis Glycolysis ENO2->Glycolysis Catalyzes

Figure 1: Mechanism of this compound activation and ENO2 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, HEX, in the context of ENO2 inhibition.

Table 1: Inhibitory Activity of HEX against Enolase Isoforms

CompoundTargetKi (nM)
HEXENO1232[4]
HEXENO264[4]

Table 2: In Vitro Potency of this compound and HEX in Glioma Cell Lines

CompoundCell LineENO1 StatusIC50 (nM)
This compoundD423Deleted~30[4]
This compoundLN319Wild-Type>1500[4]
This compoundD423 ENO1Rescued>1500[4]
HEXD423Deleted>1000[4]

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

  • For experiments, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: Due to the hydrolysis of this compound in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.[4]

Enolase Inhibition Assay

This protocol is adapted for measuring the inhibitory activity of HEX, the active metabolite of this compound, on purified enolase isoforms.

G start Start prepare_reagents Prepare Reagents: - Enolase (ENO1 or ENO2) - 2-Phosphoglycerate (2-PG) - Coupled enzyme mix (PK/LDH) - NADH, ADP, MgSO4, KCl - HEX (from this compound hydrolysis or direct) start->prepare_reagents incubate_inhibitor Pre-incubate Enolase with varying concentrations of HEX prepare_reagents->incubate_inhibitor initiate_reaction Initiate reaction by adding 2-PG incubate_inhibitor->initiate_reaction measure_absorbance Measure decrease in NADH absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_activity Calculate initial reaction velocities measure_absorbance->calculate_activity determine_ki Determine Ki values using Michaelis-Menten kinetics calculate_activity->determine_ki end End determine_ki->end

Figure 2: Workflow for the enolase inhibition assay.

Materials:

  • Purified recombinant human ENO1 and ENO2

  • 2-phosphoglycerate (2-PG)

  • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled enzyme mix

  • NADH

  • Adenosine diphosphate (ADP)

  • MgSO4

  • KCl

  • Tris-HCl buffer (pH 7.5)

  • HEX (or this compound pre-incubated in a suitable buffer to allow for hydrolysis)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, MgSO4, KCl, ADP, NADH, and the PK/LDH enzyme mix.

  • Add the reaction buffer to the wells of a 96-well plate.

  • Add varying concentrations of HEX to the wells. Include a vehicle control (DMSO).

  • Add a constant amount of purified ENO1 or ENO2 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a saturating concentration of 2-PG to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each concentration of HEX.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with a serial dilution of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., ENO1-deleted and ENO1-wild-type)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the expression of proteins involved in stress response and apoptosis following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NDRG1 (Thr346), anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Metabolomic Profiling of Glycolysis Inhibition

This protocol outlines the steps for analyzing changes in glycolytic intermediates in response to this compound treatment using LC-MS/MS.

G start Start treat_cells Treat cells with This compound start->treat_cells quench_metabolism Quench metabolism (e.g., with cold methanol) treat_cells->quench_metabolism extract_metabolites Extract polar metabolites (e.g., with methanol/water) quench_metabolism->extract_metabolites lc_ms_analysis Analyze extracts by LC-MS/MS extract_metabolites->lc_ms_analysis data_processing Data processing and metabolite identification lc_ms_analysis->data_processing pathway_analysis Pathway analysis to identify affected pathways data_processing->pathway_analysis end End pathway_analysis->end

Figure 4: Workflow for metabolomic profiling.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl.

  • Quench metabolism by adding ice-cold 80% methanol to each well.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex the samples and incubate at -80°C for at least 15 minutes.

  • Centrifuge the samples at high speed to pellet the cell debris.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a targeted or untargeted LC-MS/MS method to quantify the levels of glycolytic intermediates (e.g., 2-phosphoglycerate, phosphoenolpyruvate, lactate).

  • Analyze the data to identify significant changes in metabolite levels between this compound-treated and control cells.

Signaling Pathways and Logical Relationships

Inhibition of ENO2 by this compound disrupts glycolysis, leading to a decrease in ATP production and an accumulation of upstream metabolites. This energy stress can trigger downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis, particularly in ENO1-deleted cancer cells.

G This compound This compound HEX HEX This compound->HEX Intracellular Activation ENO2 ENO2 HEX->ENO2 Inhibits Glycolysis Glycolysis ENO2->Glycolysis Required for ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Energy_stress Energy Stress ATP_depletion->Energy_stress pNDRG1 p-NDRG1 (Thr346) ↑ Energy_stress->pNDRG1 Apoptosis Apoptosis Energy_stress->Apoptosis Proliferation_inhibition Inhibition of Proliferation Energy_stress->Proliferation_inhibition Cleaved_Caspase3 Cleaved Caspase-3 ↑ Apoptosis->Cleaved_Caspase3

Figure 5: Downstream signaling effects of ENO2 inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of ENO2 in cancer biology. Its high potency and selectivity for ENO2, particularly in the context of ENO1-deleted cancers, make it an excellent candidate for investigating the principles of collateral lethality and the metabolic vulnerabilities of tumors. The protocols provided in these application notes offer a framework for researchers to explore the multifaceted effects of ENO2 inhibition, from direct enzyme kinetics to cellular and metabolic consequences. These studies will undoubtedly contribute to a deeper understanding of cancer metabolism and may pave the way for the development of novel targeted therapies.

References

Troubleshooting & Optimization

Optimizing Pomhex dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pomhex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to maximize on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cell-permeable prodrug of the enolase inhibitor, HEX.[1][2][3][4] It is designed to selectively target ENO2, an isozyme of the glycolytic enzyme enolase.[1][3][4] This makes it particularly effective against cancer cells that have a homozygous deletion of the ENO1 gene, a phenomenon known as collateral lethality.[1][2]

Q2: What are the known primary off-target effects of this compound?

A2: While this compound is highly selective for ENO2 over ENO1, high concentrations or prolonged exposure may lead to off-target effects.[1][2] The parental compound, HEX, has a four-fold preference for ENO2 but can still inhibit ENO1 at higher concentrations.[5] Inhibition of ENO1 in normal tissues, particularly red blood cells which solely express ENO1, could be a concern, though studies have shown that HEX does not induce hemolytic anemia.[6] High doses of this compound have been associated with hypoglycemia and weight loss in preclinical models.[1]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line, particularly its ENO1 status. For ENO1-deleted glioma cell lines, the IC50 has been reported to be in the low nanomolar range (~30 nM).[1] For ENO1-wildtype cells, concentrations greater than 1.5 µM are required to see a significant effect.[1] It is recommended to perform a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell model.

Q4: How is this compound activated within the cell?

A4: this compound is a prodrug designed for improved cell permeability.[1][5] Once inside the cell, it undergoes a two-step bioactivation process. The first pivaloyloxymethyl (POM) group is hydrolyzed by intracellular carboxylesterases. The second POM group is then cleaved by phosphodiesterases to release the active inhibitor, HEX.[1][5][6]

Troubleshooting Guide

Q5: I am observing high levels of cytotoxicity in my ENO1-wildtype control cells. What could be the cause?

A5: Unexpected toxicity in wildtype cells could be due to several factors:

  • Concentration Too High: You may be using a concentration of this compound that is high enough to inhibit ENO1 or other off-targets. Try reducing the concentration and performing a full dose-response analysis.

  • Prolonged Exposure: Continuous exposure may lead to cumulative off-target effects. Consider a "pulsed" dosing strategy, where cells are exposed to this compound for a shorter period (e.g., 1-4 hours) followed by washout.[1] This has been shown to maintain on-target killing while reducing effects on wildtype cells.[1]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to glycolysis inhibition or other off-target effects. Ensure you have a proper baseline of the metabolic state of your cells.

Q6: I am not observing the expected level of inhibition in my ENO1-deleted cells. What should I do?

A6: If this compound is not effective in your target cells, consider the following:

  • Confirm ENO1 Deletion: Verify the ENO1 gene status of your cell line using PCR, Western blot, or genomic sequencing.

  • Prodrug Conversion Issues: Inefficient conversion of this compound to its active form, HEX, could be a factor. This can be cell-type dependent. You can test the active compound HEX directly, although it has poorer cell permeability.[6]

  • Assay Conditions: Ensure your experimental conditions (e.g., cell density, media glucose levels) are optimal and consistent. High glucose may partially mask the effects of glycolysis inhibition.

  • Drug Quality: Verify the integrity and concentration of your this compound stock solution.

Q7: How can I confirm that the observed effects are due to on-target ENO2 inhibition versus off-target effects?

A7: To validate on-target activity, you can perform the following experiments:

  • Rescue Experiment: Genetically rescue your ENO1-deleted cells by reintroducing a functional copy of ENO1. These "rescued" cells should become resistant to this compound, similar to wildtype cells.[1]

  • Metabolic Profiling: Use techniques like Seahorse analysis or mass spectrometry to measure changes in glycolysis and related metabolic pathways. On-target inhibition should lead to a decrease in the extracellular acidification rate (ECAR) and a buildup of upstream glycolytic metabolites.[6]

  • Downstream Target Analysis: Measure downstream markers of energy stress, such as the phosphocreatine/creatine ratio or ATP levels, which are expected to change upon effective glycolysis inhibition.[1]

Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for Cell Viability

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Plate ENO1-deleted, ENO1-wildtype, and/or ENO1-rescued cell lines for comparison.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: After allowing cells to adhere overnight, remove the medium and add the this compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay.

  • Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol assesses the phosphorylation status of downstream effectors of key signaling pathways to detect off-target kinase inhibition.

  • Cell Treatment: Treat cells with a range of this compound concentrations (e.g., IC50, 10x IC50, and a high concentration known to cause off-target effects) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against phosphorylated and total forms of key off-target pathway proteins (e.g., p-AKT/AKT, p-ERK/ERK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Reference Data

Table 1: this compound Potency in Various Cell Contexts

Cell Line Context Target IC50 (approx.) Reference
ENO1-Deleted Glioma ENO2 ~30 nM [1]
ENO1-Wildtype Glioma ENO2/ENO1 >1.5 µM [1]

| ENO1-Rescued Glioma | ENO2/ENO1 | >1.5 µM |[1] |

Table 2: Recommended Concentration Ranges for Initial Experiments

Experimental Goal Cell Type Suggested this compound Concentration Range Notes
On-Target Efficacy ENO1-Deleted 10 nM - 500 nM Center the range around the expected IC50.
Off-Target Assessment ENO1-Wildtype 500 nM - 10 µM Use concentrations significantly higher than the on-target IC50.

| Target Validation | Isogenic Pairs | 10 nM - 10 µM | A wide range is needed to demonstrate the therapeutic window. |

Visualizations

Pomhex_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_glycolysis Glycolysis Pathway cluster_bioactivation Bioactivation Pomhex_ext This compound (Prodrug) Pomhex_int This compound Pomhex_ext->Pomhex_int Cellular Uptake Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Step 1 HEX HEX (Active Inhibitor) Hemithis compound->HEX Step 2 TwoPG 2-Phosphoglycerate HEX->TwoPG Inhibits ENO2 >> ENO1 G6P Glucose-6-P G6P->TwoPG ... PEP Phosphoenolpyruvate TwoPG->PEP ENO1 / ENO2 Pyruvate Pyruvate PEP->Pyruvate Carboxylesterases Carboxylesterases Carboxylesterases->Pomhex_int Phosphodiesterases Phosphodiesterases Phosphodiesterases->Hemithis compound

Caption: Mechanism of this compound uptake, intracellular activation, and inhibition of glycolysis.

Experimental_Workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: On-Target Validation cluster_phase3 Phase 3: Off-Target Assessment cluster_phase4 Phase 4: Optimization P1_IC50 Determine IC50 in Isogenic Cell Lines (ENO1-del vs ENO1-WT) P1_Dose Establish Dose-Response for Cell Viability P1_IC50->P1_Dose P2_Metabolomics Metabolic Profiling (Seahorse, LC-MS) P1_Dose->P2_Metabolomics Use IC50 values P2_Rescue ENO1 Rescue Experiment P3_HighDose Treat WT Cells with High Conc. This compound P2_Rescue->P3_HighDose Confirm on-target P3_Kinase Kinase Profiling (e.g., Western Blot for p-AKT, p-ERK) P3_HighDose->P3_Kinase P4_Pulsed Test Pulsed Dosing vs Continuous Exposure P3_Kinase->P4_Pulsed Identify off-target pathways P4_Dose Define Therapeutic Window P4_Pulsed->P4_Dose

Caption: Workflow for optimizing this compound dosage from initial IC50 to therapeutic window definition.

Troubleshooting_Logic Start Unexpected Result Observed High_Tox High Toxicity in WT/Control Cells? Start->High_Tox Low_Efficacy Low Efficacy in ENO1-del Cells? High_Tox->Low_Efficacy No Sol_High_Dose Reduce this compound Conc. & Re-run Dose-Response High_Tox->Sol_High_Dose Yes Sol_Confirm_Geno Confirm ENO1 Genotype of Cell Line Low_Efficacy->Sol_Confirm_Geno Yes Sol_Pulsed Test Pulsed Dosing Strategy Sol_High_Dose->Sol_Pulsed Sol_Check_Drug Verify Drug Integrity & Assay Conditions Sol_Confirm_Geno->Sol_Check_Drug

References

Troubleshooting inconsistent results in Pomhex experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomhex. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX.[1][2] HEX is a potent and selective inhibitor of ENO2, an isoform of the glycolytic enzyme enolase.[1][2][3][4] this compound itself is biologically inactive but is metabolized into the active inhibitor, HEX, within the cell.[3] Its primary mechanism is to disrupt glycolysis, a key metabolic pathway for cancer cell growth, by inhibiting the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[2][5]

Q2: Why is this compound selective for certain cancer cells?

This compound's selectivity is based on a concept called "collateral lethality".[1][3][6] Some cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene.[1][3] These cancer cells are solely reliant on the ENO2 isoform for glycolysis. By selectively inhibiting ENO2, this compound can kill these ENO1-deleted cancer cells while having minimal effect on healthy cells that have both ENO1 and ENO2.[1][3]

Q3: What are the expected outcomes of successful this compound treatment in sensitive cell lines?

In ENO1-deleted cancer cells, successful treatment with this compound is expected to lead to:

  • Inhibition of glycolysis.[1][7]

  • Decreased cell proliferation.[1][3]

  • Induction of apoptosis (cell death).[1][3]

  • Increased cellular stress markers.[1]

Q4: How does the potency of this compound compare to its active form, HEX?

This compound is significantly more potent in cell-based assays than HEX. This is because the POM groups enhance its cell permeability, allowing for more efficient delivery of the active inhibitor, HEX, into the cell.[1] In some studies, this compound has been shown to be over 40-fold more potent than HEX in vitro.[1]

Troubleshooting Guide

Inconsistent results in this compound experiments can arise from various factors, from cell line integrity to procedural variations. This guide addresses common issues in a question-and-answer format.

IssuePossible Cause(s)Recommended Solution(s)
High variability in cell viability/cytotoxicity assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Perform a cell count for each experiment.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination. Discard contaminated cells and decontaminate the incubator.
Cell passage number.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[8]
Lower than expected potency of this compound Incorrect storage or handling of this compound.Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell line is not ENO1-deleted or has regained ENO1 expression.Verify the ENO1 status of your cell line using PCR or Western blot.
Insufficient incubation time.Optimize the incubation time for this compound treatment. A 72-hour incubation is commonly reported for observing significant effects.[1]
Presence of high levels of carboxylesterases in the culture medium.Consider using serum-free or reduced-serum media during the treatment period, as serum can contain esterases that may prematurely hydrolyze this compound.
Inconsistent results in Western blots for signaling pathway analysis Suboptimal protein extraction.Use appropriate lysis buffers with protease and phosphatase inhibitors. Ensure complete cell lysis.
Uneven protein loading.Quantify protein concentration accurately using a reliable method (e.g., BCA assay) and load equal amounts of protein per lane.
Poor antibody quality.Use validated antibodies specific for your target proteins. Optimize antibody dilutions and incubation times.
Unexpected toxicity in control (ENO1-wildtype) cells High concentration of this compound used.Perform a dose-response curve to determine the optimal concentration that selectively affects ENO1-deleted cells.
Off-target effects.While this compound is selective, high concentrations may lead to off-target effects. Correlate phenotypic observations with target engagement (i.e., inhibition of glycolysis).
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Western Blot Analysis for Apoptosis Markers (e.g., Cleaved Caspase-3)
  • Cell Treatment and Lysis: Treat cells with this compound as described above. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Pomhex_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) Pomhex_in This compound This compound->Pomhex_in Cellular Uptake Hemithis compound Hemithis compound Pomhex_in->Hemithis compound Hydrolysis (Carboxylesterases) HEX HEX (Active Inhibitor) Hemithis compound->HEX Hydrolysis (Phosphodiesterases) ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis PEP Phosphoenolpyruvate ENO2->PEP Catalyzes Cell_Death Cell Death Glycolysis->Cell_Death Inhibition leads to Two_PG 2-Phosphoglycerate Two_PG->ENO2

Caption: Mechanism of this compound bioactivation and ENO2 inhibition.

Troubleshooting_Workflow start Inconsistent Experimental Results check_cells Verify Cell Line Integrity (ENO1 status, passage #, mycoplasma) start->check_cells check_reagents Check Reagent Quality (this compound storage, antibody validation) start->check_reagents review_protocol Review Experimental Protocol (seeding density, incubation time, concentrations) start->review_protocol troubleshoot Implement Corrective Actions check_cells->troubleshoot check_reagents->troubleshoot review_protocol->troubleshoot consistent Consistent Results? consistent->start No end Reliable Data consistent->end Yes troubleshoot->consistent

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Improving the delivery and uptake of Pomhex in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pomhex in cancer cell experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable prodrug of the active compound HEX.[1][2][3][4] It is designed to selectively target and inhibit the glycolytic enzyme Enolase 2 (ENO2).[1][5] The therapeutic strategy behind this compound is based on the concept of "collateral lethality."[1][2][6] Many cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene, which makes them entirely dependent on the ENO2 isoform for glycolysis.[2][3][7] By specifically inhibiting ENO2, this compound disrupts glycolysis and selectively induces cell death in these ENO1-deleted cancer cells, while having minimal effect on healthy cells with normal ENO1 expression.[2][3][7]

Q2: How is this compound activated within the cell?

A2: this compound is biologically inactive until it enters a cell.[2][3][4] Once inside, it undergoes a two-step bioactivation process. The first pivaloyloxymethyl (POM) group is hydrolyzed by intracellular carboxylesterases, followed by the hydrolysis of the second POM group by phosphodiesterases. This process converts this compound into its active form, HEX, which then inhibits ENO2.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO and ethanol.[5][8] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Q4: What is the stability of this compound in cell culture media?

A4: this compound is reasonably stable in DMEM with 10% heat-inactivated fetal bovine serum (FBS), which accounts for its excellent in vitro potency.[1] However, it's important to note that the stability can be influenced by the specific components of the media and serum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low potency or lack of efficacy in vitro. Incorrect cell line: The cancer cell line used may not have the ENO1 deletion, making it insensitive to this compound.Cell line verification: Confirm the ENO1 deletion status of your target cell line using genomic analysis or Western blot for ENO1 protein expression.
Drug degradation: Improper storage or handling of this compound may lead to its degradation.Proper storage and handling: Ensure this compound is stored at the recommended temperature and handle stock solutions as advised. Prepare fresh dilutions for each experiment.
Suboptimal assay conditions: The cell density, incubation time, or assay endpoint may not be optimized.Assay optimization: Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. Perform a time-course experiment to determine the optimal incubation time.
High variability between replicate experiments. Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect drug response.Standardize cell culture: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and confluency at the time of treatment.
Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration.Calibrate pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques to ensure accuracy.
Discrepancy between in vitro and in vivo results, particularly in mouse models. Rapid metabolism in mice: this compound is rapidly hydrolyzed in mouse plasma due to high carboxylesterase activity, leading to lower systemic exposure to the active drug.[1]Consider alternative models or delivery: Be aware of the pharmacokinetic differences between species. For in vivo studies, consider alternative animal models with lower plasma carboxylesterase activity, or explore different drug delivery strategies.
Poor drug penetration to the tumor site. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound and its active form, HEX, in the plasma and tumor tissue.

Quantitative Data

Table 1: In Vitro Potency (IC50) of this compound in Glioblastoma Cell Lines

Cell LineENO1 StatusIC50 (nM)Reference
D423Deleted~30[1]
Gli56DeletedNot specified, but confirmed sensitive[1]
D423 (ENO1-rescued)Wild-type>1500[1]
LN319Wild-type>1500[1]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mice vs. Non-Human Primates

SpeciesCompoundHalf-lifeNoteReference
MouseHemithis compoundShorterThis compound is rapidly hydrolyzed.[1]
HEXShorter[1]
Non-human PrimateHemithis compoundLonger[1]
HEXLonger[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using Crystal Violet

This protocol is to determine the IC50 of this compound in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., ENO1-deleted and wild-type)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water to remove the excess stain.

    • Allow the plate to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of methanol to each well to solubilize the stain.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Downstream Effects of ENO2 Inhibition

This protocol can be used to assess the impact of this compound on the expression of proteins involved in the glycolytic pathway.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ENO2, anti-PKM2, anti-LDHA, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Diagrams

Pomhex_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pomhex_ext This compound (Prodrug) Pomhex_int This compound Pomhex_ext->Pomhex_int Cellular Uptake Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Carboxylesterases HEX HEX (Active Drug) Hemithis compound->HEX Phosphodiesterases ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis Catalyzes CellDeath Cell Death (in ENO1-deleted cells) Glycolysis->CellDeath Disruption leads to

Caption: Mechanism of this compound bioactivation and action in cancer cells.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_this compound Treat with this compound (Serial Dilutions) seed_cells->treat_this compound incubate Incubate (e.g., 72h) treat_this compound->incubate stain Stain with Crystal Violet incubate->stain solubilize Solubilize Stain stain->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining this compound IC50 using a crystal violet assay.

References

Technical Support Center: Addressing Potential Resistance to Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential resistance mechanisms to Pomhex. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable prodrug of the enolase inhibitor, HEX.[1][2][3][4] Its therapeutic strategy is rooted in the concept of "collateral lethality."[1][2][5][6][7][8] In cancers with a homozygous deletion of the ENO1 gene, the cells become entirely dependent on its paralog, ENO2, for glycolysis.[1][2][4] this compound is designed to be biologically inactive until it enters cells, where it is metabolized into its active form, HEX.[2][4] HEX then preferentially inhibits the ENO2 enzyme, leading to a blockage of glycolysis, inhibition of cell growth, and ultimately, cell death in these ENO1-deleted cancer cells.[1][2][4]

Q2: My ENO1-deleted cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific clinical resistance to this compound has not yet been extensively documented, several potential mechanisms can be hypothesized based on general principles of drug resistance to targeted therapies and glycolysis inhibitors:

  • Alterations in the Drug Target: Genetic mutations in the ENO2 gene could potentially alter the binding site of HEX, reducing its inhibitory effect.

  • Activation of Bypass Metabolic Pathways: Cancer cells might adapt by upregulating alternative metabolic pathways to generate ATP and essential biosynthetic precursors, thereby circumventing the block in glycolysis.[9] This could include an increased reliance on oxidative phosphorylation (OXPHOS) or the pentose phosphate pathway (PPP).[10]

  • Impaired Prodrug Activation: this compound requires intracellular enzymes, specifically carboxylesterases and phosphodiesterases, for its conversion to the active inhibitor, HEX.[1][11] Reduced expression or activity of these enzymes could lead to insufficient levels of active HEX within the tumor cells.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound or HEX out of the cancer cells, lowering their intracellular concentration and diminishing their therapeutic effect.[1]

  • Influence of the Tumor Microenvironment (TME): The TME can foster resistance through various mechanisms.[12] For instance, metabolic crosstalk between cancer cells and stromal cells might provide alternative fuel sources, or hypoxia could induce metabolic adaptations that reduce reliance on glycolysis.[12]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in vitro.

Your ENO1-deleted cancer cell line, which was initially sensitive to this compound, now exhibits a higher IC50 value.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
ENO2 Gene Mutation Sequence the ENO2 gene from resistant cells and compare it to the parental, sensitive cells.Identification of novel mutations in the resistant cell line's ENO2 gene.
Upregulation of Bypass Pathways Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to compare glucose and oxygen consumption rates between sensitive and resistant cells.Resistant cells may show increased oxygen consumption (indicative of higher OXPHOS) or increased flux through the pentose phosphate pathway.
Impaired Prodrug Activation Measure the intracellular concentrations of this compound and HEX in both sensitive and resistant cells using mass spectrometry. Assess the activity of carboxylesterases and phosphodiesterases.Resistant cells may show a higher this compound to HEX ratio, indicating inefficient conversion. Lower enzymatic activity may also be observed.
Increased Drug Efflux Quantify the expression of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP) using qPCR or Western blotting. Use efflux pump inhibitors in combination with this compound.Resistant cells may show higher expression of one or more ABC transporters. The IC50 of this compound should decrease in the presence of an efflux pump inhibitor.
Problem 2: Sub-optimal this compound efficacy in vivo.

Your ENO1-deleted xenograft model shows a diminished response to this compound treatment over time.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
Emergence of a Resistant Subclone Excise the tumor tissue post-treatment and perform single-cell sequencing or establish a cell line from the resistant tumor to investigate the mechanisms described in Problem 1.Identification of a subpopulation of cells with resistance mechanisms such as ENO2 mutations or bypass pathway activation.
Tumor Microenvironment-Mediated Resistance Analyze the tumor microenvironment of treated and untreated tumors using immunohistochemistry or flow cytometry to assess for changes in stromal cell populations, hypoxia markers, and nutrient transporters.Tumors that develop resistance may show an altered TME, such as increased vascularization, hypoxia, or an abundance of cancer-associated fibroblasts that can support cancer cell metabolism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues Measure the concentration of this compound and HEX in the tumor tissue and plasma over time.Inadequate drug delivery to the tumor or rapid clearance could lead to sub-therapeutic concentrations of the active drug.

Experimental Protocols

Protocol 1: Sequencing of the ENO2 Gene
  • Isolate Genomic DNA: Extract high-quality genomic DNA from both your this compound-sensitive parental cell line and the suspected resistant cell line using a commercial DNA extraction kit.

  • PCR Amplification: Design primers to amplify the entire coding region and exon-intron boundaries of the ENO2 gene. Perform PCR using a high-fidelity polymerase.

  • Purify PCR Products: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference human ENO2 sequence to identify any mutations.

Protocol 2: Seahorse XF Analyzer Metabolic Profiling
  • Cell Seeding: Seed an equal number of sensitive and resistant cells into a Seahorse XF cell culture microplate.

  • Drug Treatment: Treat the cells with a range of this compound concentrations.

  • Assay Preparation: Prepare the Seahorse XF Analyzer with the appropriate assay kit (e.g., Glycolysis Stress Test or Mito Stress Test).

  • Measure OCR and ECAR: The Seahorse analyzer will simultaneously measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Data Analysis: Compare the OCR and ECAR profiles between the sensitive and resistant cells to identify any shifts in their metabolic phenotype.

Visualizations

G cluster_0 Mechanism of Action of this compound Pomhex_ext This compound (extracellular) Pomhex_int This compound (intracellular) Pomhex_ext->Pomhex_int Cellular Uptake HEX HEX (active drug) Pomhex_int->HEX Enzymatic Conversion ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis Cell_Death Cell Death Glycolysis->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

G cluster_1 Potential Resistance Mechanisms to this compound cluster_2 Resistance Mechanisms This compound This compound HEX HEX This compound->HEX Activation ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis Cell_Survival Cell Survival Glycolysis->Cell_Survival Inhibition Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->this compound Reduces intracellular concentration Impaired_Activation Impaired Prodrug Activation Impaired_Activation->HEX Reduces formation ENO2_Mutation ENO2 Mutation ENO2_Mutation->ENO2 Alters target Bypass_Pathways Activation of Bypass Pathways (e.g., OXPHOS, PPP) Bypass_Pathways->Cell_Survival Promotes

Caption: Potential resistance mechanisms to this compound.

G cluster_0 Troubleshooting Workflow for In Vitro Resistance Start Decreased this compound Sensitivity (Increased IC50) Seq_ENO2 Sequence ENO2 Gene Start->Seq_ENO2 Metabolic_Profiling Metabolic Profiling (e.g., Seahorse) Start->Metabolic_Profiling PK_Analysis Measure Intracellular This compound/HEX Levels Start->PK_Analysis Efflux_Assay Assess ABC Transporter Expression/Function Start->Efflux_Assay Mutation_Found ENO2 Mutation Identified Seq_ENO2->Mutation_Found Metabolic_Shift Metabolic Shift Detected (e.g., Increased OXPHOS) Metabolic_Profiling->Metabolic_Shift Impaired_Conversion High this compound:HEX Ratio PK_Analysis->Impaired_Conversion Efflux_Increased Increased Efflux Pump Activity Efflux_Assay->Efflux_Increased

Caption: Troubleshooting workflow for in vitro resistance.

References

Refinements in experimental protocols for Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the use of Pomhex in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable prodrug of the enolase inhibitor HEX.[1][2][3] Once inside the cell, this compound is converted into its active form, HEX, which selectively inhibits ENO2, an isoform of the glycolytic enzyme enolase.[1][4][5] In cancer cells that have a genomic deletion of the ENO1 gene, the inhibition of the remaining ENO2 isoform leads to a shutdown of glycolysis, resulting in energy stress, inhibition of proliferation, and ultimately, apoptosis.[1][4][5] This targeted approach is based on the principle of "collateral lethality".[4][5][6]

Q2: Why is this compound more effective in certain cancer cell lines?

A2: The efficacy of this compound is highly dependent on the genomic status of the ENO1 gene in cancer cells.[1][4][5] Cell lines with a homozygous deletion of ENO1 are highly sensitive to this compound because they rely solely on the ENO2 isoform for glycolysis.[1][5] In contrast, cells with intact ENO1 (wild-type) are significantly less sensitive as the ENO1 isoform can compensate for the inhibition of ENO2.[1][4][5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What are the expected downstream effects of this compound treatment in sensitive cells?

A4: In ENO1-deleted cells, this compound treatment leads to the inhibition of glycolysis.[1][4][5] This results in a dose-dependent increase in cellular stress markers (e.g., phosphorylation of NDRG1 and c-Jun), a decrease in proliferation markers (e.g., phosphorylation of Histone H3), and an increase in apoptosis markers (e.g., cleaved caspase-3).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low efficacy of this compound in vitro The cell line used may not have an ENO1 deletion.Verify the ENO1 status of your cell line through genomic analysis. Use a positive control cell line with a known ENO1 deletion (e.g., D423 glioma cells).[1]
This compound degradation.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Suboptimal treatment conditions.Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment is recommended.
High variability in experimental results Inconsistent cell seeding density.Ensure uniform cell seeding across all wells and plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected toxicity in animal models Hypoglycemic lethargy at high doses.In murine models, doses of 35 mg/kg of this compound have been associated with hypoglycemic lethargy.[1] Consider a glucose infusion protocol to mitigate this effect.[1]
Poor drug tolerability due to formulation.For in vivo administration of the active form, HEX, ensure the phosphonic acid is neutralized with sodium hydroxide to improve tolerability.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Glioma Cell Lines

Cell LineENO1 StatusIC50 (nM)
D423Deleted~30 - 45
D423 ENO1Isogenically Rescued>1500
LN319Wild-Type>1500

Data synthesized from multiple experimental reports.[1]

Table 2: Effect of this compound on Cellular Markers in ENO1-deleted Glioma Cells (72h treatment)

This compound ConcentrationEffect on Proliferation (p-Histone H3)Effect on Apoptosis (Cleaved Caspase-3)Effect on Stress (p-NDRG1, p-cJun)
>15 nMReduction--
>180 nMReductionIncreaseIncrease

Based on observations from western blot analysis.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of this compound-Treated Cells
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Histone H3, cleaved caspase-3, p-NDRG1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Mandatory Visualizations

Pomhex_Signaling_Pathway cluster_cell ENO1-deleted Cancer Cell Pomhex_ext This compound (Prodrug) HEX HEX (Active Drug) Pomhex_ext->HEX Bioactivation ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis Energy_Stress Energy Stress ENO2->Energy_Stress Inhibition leads to Proliferation Proliferation Glycolysis->Proliferation Glycolysis->Proliferation Inhibition leads to reduced Apoptosis Apoptosis Energy_Stress->Apoptosis

Caption: Mechanism of action of this compound in ENO1-deleted cancer cells.

Pomhex_Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed ENO1-deleted and Wild-Type Cells treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot Analysis (p-H3, c-Casp3, etc.) incubation->western metabolomics Metabolomic Profiling (Glycolytic intermediates) incubation->metabolomics analysis Data Analysis: IC50 determination, protein level changes, metabolite levels viability->analysis western->analysis metabolomics->analysis conclusion Conclusion: Assess selective efficacy of this compound analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

References

How to mitigate potential toxicity of Pomhex in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential toxicity of Pomhex in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its safety profile?

This compound is a cell-permeable pivaloyloxymethyl (POM) pro-drug of HEX, a potent and selective inhibitor of the enolase enzyme ENO2.[1][2][3][4] Its safety profile is rooted in the principle of "collateral lethality."[1][2][3] Many cancers, such as glioblastoma, have a homozygous deletion of the ENO1 gene, making them entirely dependent on the ENO2 paralogue for glycolysis.[1][2][3] Normal cells possess both ENO1 and ENO2, so inhibiting ENO2 alone does not critically impair their energy production.[3] this compound is designed to be biologically inactive until it enters cells, where it is metabolized into the active inhibitor, HEX.[2][3] This targeted activation within cancer cells minimizes systemic toxicity.

Q2: What are the reported toxicity findings for this compound in preclinical models?

Preclinical studies in both mice and non-human primates (cynomolgus monkeys) have shown that this compound is well-tolerated at therapeutically effective doses.[1][5] Key observations include:

  • No significant hemolytic anemia, a concern with non-selective enolase inhibitors.[6]

  • No notable weight loss or other overt signs of toxicity.[1]

  • The active form, HEX, was well-tolerated when administered intravenously at 150 mg/kg per day for extended periods in mice, provided the phosphonic acid was neutralized.[1]

Q3: We are observing unexpected weight loss in our mouse model. What could be the cause and how can we troubleshoot this?

While significant weight loss has not been a reported side effect, individual experimental conditions can vary. Here are some troubleshooting steps:

  • Vehicle and Formulation:

    • Ensure the vehicle used for this compound administration is well-tolerated by the animal strain.

    • For the active form, HEX, it is crucial to neutralize the phosphonic acid with a base like sodium hydroxide before administration to avoid tissue and blood acidification, which can cause toxicity.[1]

  • Dose and Schedule:

    • Re-verify the dose calculations and administration frequency. While higher doses have been tolerated, it's possible your specific model is more sensitive.

    • Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Animal Health Status:

    • Ensure the animals are healthy and free from underlying infections or other stressors that could be exacerbated by the experimental procedures.

  • Route of Administration:

    • Intravenous (IV) administration has been reported to be well-tolerated.[1] If using other routes, consider potential local irritation or altered pharmacokinetic profiles.

Q4: Are there species-specific differences in this compound metabolism that we should be aware of?

Yes, there are significant differences in the metabolism of this compound between rodents and primates.

  • Plasma Half-Life: this compound is rapidly hydrolyzed to its active forms in plasma. However, the half-life is much shorter in mouse plasma (approximately 30 seconds) compared to human blood (around 9 minutes).[1][6] This is attributed to higher carboxylesterase activity in mouse plasma.[1]

  • Drug Exposure: Consequently, the half-lives of the active metabolites, Hemithis compound and HEX, are about 10 times longer in primates than in mice, leading to higher overall drug exposure in primates for a given dose.[1]

  • Implications for Study Design: When planning studies in different species, it is crucial to account for these pharmacokinetic differences. A lower starting dose may be warranted in primates compared to mice.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Local irritation at the injection site Formulation pH, osmolality, or high concentration.Ensure the formulation is at a physiological pH. For HEX, neutralization is critical.[1] Consider further dilution or changing the injection site for subsequent administrations.
Hemolytic anemia Off-target inhibition of ENO1.This compound is designed to be highly selective for ENO2 over ENO1 to avoid this.[1][2] If hemolytic anemia is observed, confirm the identity and purity of the compound. Consider performing a red blood cell fragility test.
Unexpected mortality Acute toxicity due to overdose or rapid administration.Re-verify dose calculations. For IV injections, administer the dose slowly. Perform a dose-escalation study to establish a safe dose range in your model.
Inconsistent anti-tumor efficacy Poor drug delivery or rapid metabolism.The pro-drug design of this compound aims to improve cell permeability.[7] However, ensure proper formulation and administration techniques. Consider pharmacokinetic analysis to correlate drug exposure with efficacy.

Quantitative Data Summary

Species Compound Dose Route Observed Toxicity Reference
MouseHEX150 mg/kg/day (neutralized)IVWell-tolerated for months without overt signs of toxicity.[1]
MouseHEX>75 mg/kg (unneutralized)IVNot well-tolerated, likely due to acidification.[1]
MouseThis compound10 mg/kgIVNot specified, but used in efficacy studies where it was well-tolerated.[1]
Non-Human Primate (Cynomolgus)This compound2.5 mg/kg (single dose)IVWell-tolerated.[1]
Non-Human Primate (Cynomolgus)This compound10 mg/kg (dose escalation)IVNo significant anemia, weight loss, or other adverse effects.[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound/HEX for In Vivo Studies

  • Reconstitution of this compound:

    • Based on the manufacturer's instructions, dissolve this compound powder in a suitable vehicle (e.g., a mixture of DMSO and PEG300, further diluted in saline).

    • Ensure complete dissolution. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-related toxicity.

  • Neutralization of HEX (if using the active drug):

    • Dissolve HEX in saline.

    • Slowly add a molar equivalent of sodium hydroxide (e.g., 1N NaOH) while monitoring the pH.

    • Adjust the pH to a physiological range (7.2-7.4).

    • Sterile filter the final solution before injection.

  • Administration:

    • For intravenous administration, inject the solution slowly into the tail vein (for mice) or another appropriate vein.

    • The volume of injection should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of injection site reaction.

    • For long-term studies, perform regular blood collection for complete blood counts (CBC) and serum chemistry to monitor for hematological and organ toxicity.

Visualizations

Pomhex_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) Pomhex_ext This compound (Pro-drug) Pomhex_int This compound Pomhex_ext->Pomhex_int Cellular Uptake Hemithis compound Hemithis compound Pomhex_int->Hemithis compound Hydrolysis (Carboxylesterases) HEX HEX (Active Inhibitor) Hemithis compound->HEX Hydrolysis (Phosphodiesterases) ENO2 ENO2 HEX->ENO2 Inhibition Glycolysis Glycolysis ENO2->Glycolysis Catalyzes Cell_Death Cell Death Glycolysis->Cell_Death Inhibition leads to

Caption: Mechanism of this compound bioactivation and targeted inhibition of ENO2.

Toxicity_Mitigation_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_troubleshooting Troubleshooting Dose_Selection Select starting dose based on literature Formulation Prepare appropriate vehicle and formulation (Neutralize HEX if applicable) Dose_Selection->Formulation Administration Administer this compound to preclinical model Formulation->Administration Monitoring Daily monitoring for clinical signs (weight, behavior) Administration->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Analyze_Data Analyze Data (Efficacy & Safety) Toxicity_Observed->Analyze_Data No Adjust_Protocol Adjust Protocol: - Lower dose - Change schedule - Re-evaluate formulation Toxicity_Observed->Adjust_Protocol Yes Continue_Study Continue Study Analyze_Data->Continue_Study Adjust_Protocol->Administration

References

Optimizing treatment schedules for Pomhex in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing treatment schedules for Pomhex in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a substrate-competitive inhibitor of the glycolytic enzyme enolase.[1][2][3] Specifically, HEX preferentially targets the ENO2 isoform of enolase.[1][2][4] The therapeutic strategy is based on the concept of collateral lethality .[1][4][5] Certain cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene.[1][5][6] These cancer cells rely exclusively on the redundant ENO2 isoform for glycolysis. By inhibiting ENO2 with this compound (which is metabolized to the active inhibitor, HEX), glycolysis is blocked, leading to an energy crisis and selective cell death in ENO1-deleted cancer cells while sparing normal cells that retain at least one copy of ENO1.[1][4][5]

Q2: How is this compound metabolized in vivo?

A2: this compound is a prodrug designed to improve cell permeability.[1][4][6] Once in the system, it undergoes rapid, sequential hydrolysis. Carboxylesterases cleave the first POM group to form an intermediate, Hemithis compound. Subsequently, phosphodiesterases hydrolyze the second POM group to release the active drug, HEX.[1][2] In mouse plasma, this conversion is extremely rapid; intact this compound is often transient and can fall below the limit of quantification shortly after administration.[1][7][8]

Q3: What is the key difference in this compound metabolism between mice and primates?

A3: There is a significant species-specific difference in this compound metabolism. Mice have substantially higher plasma carboxylesterase activity compared to non-human primates and humans.[1] This leads to a much shorter half-life of this compound in mice.[1] Researchers should anticipate significantly higher and more sustained drug exposure in non-human primates compared to mice when using equivalent doses.[1]

Q4: What are the recommended routes of administration for this compound in mice?

A4: this compound has been successfully administered in mice via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.[7][8] Studies have shown that parenteral administration (IV or IP) results in rapid hydrolysis to Hemithis compound and HEX.[7][8] Oral administration also leads to the delivery of the active metabolite HEX, improving its bioavailability compared to administering HEX directly via the oral route.[7] Efficacy studies in orthotopic glioma models have used a combination of IV and IP injections.[1][2]

Troubleshooting Guide

Issue 1: High variability or low exposure in pharmacokinetic (PK) studies.

  • Possible Cause: Rapid metabolism of this compound. The esterase-labile nature of this compound means it is converted to its metabolites (Hemithis compound and HEX) very quickly, especially in mice.[7] Intact this compound may be undetectable even at early time points.[1][8]

  • Troubleshooting Steps:

    • Shift Analytical Focus: Instead of focusing solely on the parent prodrug this compound, ensure your bioanalytical method is validated to quantify the primary metabolites, Hemithis compound and the active drug, HEX. These are the most relevant analytes for determining exposure.[1][7]

    • Optimize Sampling Times: Collect blood samples at very early time points (e.g., 5 minutes post-dose) to capture the peak concentration of this compound and its initial conversion.[7][8]

    • Consider Administration Route: Oral administration results in significant first-pass metabolism, making parenteral routes (IV, IP) potentially more consistent for initial PK studies if the goal is to understand systemic conversion dynamics.[7][8]

Issue 2: Lack of anti-tumor efficacy in an ENO1-deleted xenograft model.

  • Possible Cause 1: Insufficient Dosing Regimen. The rapid clearance in mice may require a more intensive dosing schedule to maintain therapeutic concentrations of HEX at the tumor site.

  • Troubleshooting Steps:

    • Review Published Protocols: Successful studies in intracranial orthotopic models used daily combination dosing, such as 10 mg/kg IV plus 10 mg/kg IP per day.[1][2] This regimen led to complete tumor eradication in some animals.[1]

    • Conduct Pharmacodynamic (PD) Studies: Measure target engagement in the tumor tissue. After treatment, analyze tumor lysates for key glycolysis metabolites. Successful enolase inhibition should lead to an accumulation of upstream metabolites (e.g., 3-phosphoglycerate) and a depletion of downstream metabolites (e.g., lactate).[1]

  • Possible Cause 2: Incorrect Genomic Status of the Cell Line. The efficacy of this compound is strictly dependent on the homozygous deletion of the ENO1 gene in the cancer cells.

  • Troubleshooting Steps:

    • Verify Cell Line Genetics: Before implantation, confirm the ENO1 deletion status of your cell line using PCR or sequencing. Include an ENO1-wildtype cell line as a negative control in your experiments to confirm selectivity.[1][2]

Issue 3: Observed toxicity or adverse effects (e.g., weight loss) in treated animals.

  • Possible Cause: While generally well-tolerated, high doses or specific formulations could lead to toxicity.[1][5] The active drug, HEX, is a phosphonic acid and may cause tissue or blood acidification if not properly formulated.[1]

  • Troubleshooting Steps:

    • Formulation Check: For studies using the active drug HEX directly, ensure the phosphonic acid is neutralized with a base like sodium hydroxide before administration to improve tolerability.[1]

    • Dose De-escalation: If toxicity is observed with a this compound regimen, consider reducing the dose or the frequency of administration.

    • Monitor Hematology: The therapeutic strategy relies on sparing ENO1. To confirm safety, monitor for signs of hemolytic anemia, which could indicate off-target inhibition of ENO1 in red blood cells.[1]

Data & Protocols

Pharmacokinetic Data Summary (Mice)

The following table summarizes key pharmacokinetic parameters for this compound metabolites after single-dose administration via different routes in mice.

Parameter10 mg/kg IV (this compound)40 mg/kg IP (this compound)200 mg/kg PO (this compound)150 mg/kg SC (HEX)
Analyte Hemithis compound HEX Hemithis compound HEX
Cmax (µM) ~2.5~4.0~4.0~5.0
Tmax (h) 0.080.080.250.25
t½ (h) ~0.5~1.0~0.6~1.2
AUC (µM·h) ~2.0~4.5~4.0~8.0

Data are approximated from published graphs and tables for illustrative purposes. For precise values, refer to the source literature.[7][8]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetics of this compound in Mice [8]

  • Animal Model: Female Foxn1nu/nu or NSG mice.

  • Groups:

    • This compound 10 mg/kg in a suitable vehicle (e.g., DMSO) via intravenous (IV) injection.

    • This compound 40 mg/kg in a suitable vehicle via intraperitoneal (IP) injection.

    • This compound 200 mg/kg in a suitable vehicle via oral gavage (PO).

  • Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for concentrations of this compound, Hemithis compound, and HEX using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: Efficacy Study in an Orthotopic Glioma Model [1][2]

  • Cell Preparation: Culture an ENO1-deleted human glioma cell line (e.g., D423). Harvest and resuspend cells in a sterile buffer like DPBS to a final density of 1 x 105 cells/5 µL.[9]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Intracranial Implantation: Under anesthesia, use a stereotaxic frame to inject 1 x 105 cells into the brain of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor formation and growth using non-invasive imaging such as MRI.

  • Treatment Initiation: Once tumors are established (e.g., detectable by imaging), randomize mice into treatment and control groups.

  • Dosing Regimen:

    • Control Group: Administer vehicle (e.g., DMSO) daily.

    • This compound Group: Administer this compound 10 mg/kg IV and 10 mg/kg IP daily.

  • Efficacy Readouts:

    • Monitor animal body weight and overall health daily.

    • Track tumor volume regularly via imaging.

    • Record survival data and generate Kaplan-Meier survival curves.

  • Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (metabolomics) or histology to confirm target engagement and anti-tumor effects.

Visualizations

Signaling and Metabolic Pathways

Glycolysis_Inhibition cluster_Cell ENO1-Deleted Cancer Cell Glucose Glucose G6P ... Glucose->G6P F16BP ... G6P->F16BP TwoPG 2-Phosphoglycerate (2-PG) F16BP->TwoPG ENO2 ENO2 TwoPG->ENO2 Catalyzes PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Result Glycolysis Blocked Energy Crisis Cell Death Lactate Lactate Pyruvate->Lactate ENO2->PEP ENO1 ENO1 (Deleted) Pomhex_out This compound (extracellular) Pomhex_in This compound (intracellular) Pomhex_out->Pomhex_in Cell Permeation Hemithis compound Hemithis compound Pomhex_in->Hemithis compound Carboxylesterases HEX HEX (Active Drug) Hemithis compound->HEX Phosphodiesterases HEX->ENO2 INHIBITS

Caption: Mechanism of this compound in ENO1-deleted cancer cells.

Experimental Workflow

Efficacy_Workflow cluster_Setup Phase 1: Model Setup cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis A Culture ENO1-deleted Glioma Cells B Intracranial Implantation in Mice A->B C Monitor Tumor Growth (e.g., MRI) B->C D Randomize Mice into Control & Treatment Groups C->D E Daily Dosing: - Vehicle (Control) - this compound (IV + IP) D->E F Monitor Body Weight & Tumor Volume E->F G Record Survival Data F->G H Endpoint Analysis: Tumor Metabolomics (PD) F->H

Caption: Workflow for an in vivo this compound efficacy study.

References

Pomhex to HEX Conversion: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental conversion of the prodrug Pomhex to its active form, HEX. This guide provides answers to frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during your experiments with this compound.

Q1: Why is my this compound treatment showing lower than expected efficacy?

A1: There are several potential reasons for lower-than-expected efficacy. Consider the following factors:

  • Suboptimal Conversion to HEX: The conversion of this compound to its active form, HEX, is a critical step for its therapeutic effect. Inefficient conversion can lead to reduced potency.

  • Compound Stability: this compound is susceptible to premature hydrolysis, especially in the presence of plasma esterases.[1] Improper storage or handling can lead to degradation of the prodrug before it reaches the target cells.

  • Cell Line Variability: The intracellular enzymatic machinery required for the conversion of this compound to HEX can vary between different cell lines.

Troubleshooting Steps:

  • Verify Conversion: Confirm the conversion of this compound to HEX in your experimental system. You can use techniques like LC-MS/MS to measure the intracellular concentrations of this compound, the intermediate Hemithis compound, and the active form HEX.[1]

  • Optimize Experimental Conditions: Ensure that your cell culture medium contains heat-inactivated fetal bovine serum (FBS), as this can minimize premature hydrolysis of this compound in the medium.[2]

  • Assess Cellular Esterase Activity: If you suspect low conversion rates, you may want to assess the carboxylesterase and phosphodiesterase activity in your specific cell line.

Q2: I am observing high variability in my experimental replicates. What could be the cause?

A2: High variability can often be traced back to the stability of this compound and the consistency of your experimental setup.

Troubleshooting Steps:

  • Standardize Handling Procedures: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Control for Esterase Activity: As mentioned, the presence of active esterases in serum can lead to rapid degradation of this compound.[1][2] Ensure consistent use of heat-inactivated FBS.

  • Consistent Incubation Times: Due to the dynamic nature of the conversion process, it is crucial to maintain consistent incubation times across all replicates and experiments.

Q3: What are the expected IC50 values for this compound, Hemithis compound, and HEX?

A3: The IC50 values can vary depending on the cell line and experimental conditions. However, this compound is significantly more potent than both the intermediate Hemithis compound and the final active form HEX, due to its enhanced cell permeability.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound, its intermediate, and its active form in ENO1-deleted (D423) cells.

CompoundIC50 (nM)Reference
This compound28.9[1]
Hemithis compound561[1]
HEX1342[1]

Experimental Protocols

Protocol 1: Monitoring Intracellular Conversion of this compound to HEX via LC-MS/MS

This protocol outlines a method to quantify the intracellular concentrations of this compound, Hemithis compound, and HEX.

Materials:

  • Cell line of interest (e.g., PBMCs)

  • Cell culture medium

  • This compound

  • HEX (as a control)

  • 80% Methanol (for cell lysis)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate approximately 1 x 10^7 cells per sample in 1 mL of media.

  • Drug Treatment: Treat the cells with this compound (e.g., 600 nM) or HEX (e.g., 100 µM) for a specified time (e.g., 1 hour).

  • Cell Pellet Collection: Centrifuge the samples at 2500g for 30 seconds to remove the drug-containing media and collect the cell pellet.

  • Cell Lysis: Lyse the cells by adding 300 µL of 80% methanol.

  • Sample Analysis: Analyze the cell lysates using LC-MS/MS to determine the concentrations of this compound, Hemithis compound, and HEX.[1]

Visualizing Key Processes

Signaling Pathway: this compound Bioactivation

The following diagram illustrates the two-step enzymatic conversion of the prodrug this compound into its active form, HEX, within the cell.

Pomhex_Conversion cluster_cell Intracellular Space This compound This compound (Lipophilic Prodrug) Hemithis compound Hemithis compound (Intermediate) This compound->Hemithis compound Carboxylesterases HEX HEX (Active Drug) Hemithis compound->HEX Phosphodiesterases Extracellular Extracellular Extracellular->this compound Cellular Uptake Experimental_Workflow A 1. Cell Culture (e.g., PBMCs) B 2. Treatment with This compound or HEX A->B C 3. Cell Harvesting (Centrifugation) B->C D 4. Cell Lysis (80% Methanol) C->D E 5. LC-MS/MS Analysis of Lysates D->E F 6. Data Quantification (this compound, Hemithis compound, HEX) E->F Potency_Relationship cluster_potency Relative Potency cluster_compound Compound High High Potency Medium Medium Potency Low Low Potency This compound This compound This compound->High High Lipophilicity (Efficient cellular permeation) Hemithis compound Hemithis compound Hemithis compound->Medium HEX HEX HEX->Low Low Lipophilicity (Poor cellular permeation)

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of Pomhex in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pomhex's anti-tumor effects in xenograft models, supported by experimental data. We will delve into its mechanism of action, compare its performance against its parent compound HEX and standard-of-care treatments for glioblastoma, and provide detailed experimental protocols for reproducibility.

This compound: A Targeted Approach to Cancer Therapy

This compound is a cell-permeable prodrug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2][3] This targeted approach is particularly effective against cancers with a homozygous deletion of the ENO1 gene, a phenomenon known as collateral lethality.[1][2] Since many cancer cells, including certain types of glioblastoma, exhibit this genetic vulnerability and are highly dependent on glycolysis for energy production, inhibiting ENO2 presents a promising therapeutic strategy.[1][2][3]

Mechanism of Action: Disrupting the Warburg Effect

This compound exerts its anti-tumor effects by disrupting the metabolic engine of cancer cells. As a prodrug, this compound readily enters cells where it is converted to its active form, HEX.[2][3] HEX then selectively inhibits ENO2, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of events within the cancer cell:

  • Glycolysis Inhibition: By blocking a crucial step in glycolysis, HEX significantly reduces the cancer cell's ability to produce ATP, the primary energy currency.

  • Energy Stress: The depletion of ATP induces a state of severe energy stress.

  • Inhibition of Proliferation: Without sufficient energy, cancer cells are unable to sustain their rapid proliferation.

  • Induction of Apoptosis: Ultimately, the profound metabolic crisis triggers programmed cell death, or apoptosis, leading to tumor cell demise.

Pomhex_Signaling_Pathway cluster_extracellular Extracellular Space This compound This compound Pomhex_inside Pomhex_inside This compound->Pomhex_inside Cellular Uptake HEX HEX Pomhex_inside->HEX Conversion ENO2 ENO2 HEX->ENO2 Inhibits Glycolysis Glycolysis ENO2->Glycolysis Catalyzes ATP ATP Glycolysis->ATP Leads to (when inhibited) Energy_Stress Energy_Stress ATP->Energy_Stress Proliferation Proliferation Energy_Stress->Proliferation Apoptosis Apoptosis Energy_Stress->Apoptosis

Performance in Xenograft Models: this compound vs. Alternatives

The anti-tumor activity of this compound has been validated in intracranial orthotopic xenograft models using human glioblastoma cell lines with ENO1 deletion, such as D423 and Gli56.[1]

This compound vs. HEX

In these preclinical models, this compound demonstrated superior efficacy compared to its parent compound, HEX. While both compounds showed the ability to inhibit tumor growth, this compound, owing to its enhanced cell permeability, achieved more potent anti-tumor effects at lower concentrations.[1]

Treatment GroupCell LineOutcomeCitation
This compound D423 GliomaSignificant tumor growth inhibition and complete tumor eradication in a subset of mice.[1]
HEX D423 GliomaTumor growth inhibition.[1]
This compound Gli56 GliomaConfirmed anti-neoplastic effects.[1]
Control (Vehicle) D423 & Gli56 GliomaUninhibited tumor growth.[1]

A key study reported that in long-term treatment experiments, complete tumor eradication was observed in 3 out of 5 mice treated with this compound, and in 1 out of 6 mice treated with HEX.[1]

Tumor-Free Survival in Intracranial D423 Glioma Xenografts

Treatment GroupMedian SurvivalStatistical Significance (vs. Control)Citation
This compound Significantly extendedp < 0.0001[1]
HEX Significantly extendedp < 0.0001[1]
Control ~30 daysN/A[1]
Comparison with Standard of Care for Glioblastoma

While direct head-to-head studies of this compound against the current standard of care for glioblastoma (temozolomide and bevacizumab) in the same ENO1-deleted xenograft models are not yet published, we can compare their reported efficacies in similar preclinical models to provide context.

Temozolomide in Glioblastoma Xenografts

Treatment GroupCell LineOutcomeCitation
Temozolomide U87-luc Glioma92% tumor volume inhibition at day 56.[4]
Temozolomide + Nutlin3 U87-MG GliomaSignificant decrease in tumor volume compared to vehicle.[5]
Temozolomide TMZ-sensitive U87 xenograftsMedian survival of 41.75 days.[6]
Temozolomide TMZ-resistant U87-TR xenograftsMedian survival of 27.14 days.[6]

Bevacizumab in Glioblastoma Xenografts

Treatment GroupCell LineOutcomeCitation
Bevacizumab U87ΔEGFR GliomaMedian survival extended from 16 to 27 days.[7]
Bevacizumab Recurrent Glioblastoma (Clinical)6-month progression-free survival of 42.6-50.3%.[8]

It is important to note that these are not direct comparisons and the efficacy of these drugs can vary significantly based on the specific xenograft model and the genetic profile of the tumor cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols for evaluating the anti-tumor effects of this compound in an orthotopic glioblastoma xenograft model.

Orthotopic Glioblastoma Xenograft Model Establishment

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture 1. Culture ENO1-deleted glioblastoma cells (e.g., D423) Animal_Prep 2. Prepare immunodeficient mice (e.g., nude or NSG) Implantation 3. Intracranial implantation of 1x10^5 to 2x10^5 cells Animal_Prep->Implantation Tumor_Monitoring 4. Monitor tumor growth via bioluminescence or MRI Implantation->Tumor_Monitoring Randomization 5. Randomize mice into treatment groups Tumor_Monitoring->Randomization Treatment 6. Administer this compound, HEX, or vehicle control Randomization->Treatment Tumor_Measurement 7. Measure tumor volume at regular intervals Treatment->Tumor_Measurement Survival_Analysis 8. Monitor survival and construct Kaplan-Meier curves Tumor_Measurement->Survival_Analysis Endpoint 9. Euthanize mice at predefined endpoint Survival_Analysis->Endpoint

1. Cell Culture:

  • Human glioblastoma cell lines with homozygous ENO1 deletion (e.g., D423, Gli56) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunodeficient mice, such as athymic nude mice (Foxn1nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are used to prevent rejection of human tumor cells.[1]

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Intracranial Implantation:

  • Mice are anesthetized, and a small burr hole is made in the skull.

  • A stereotactic apparatus is used to inject 1 x 10^5 to 2 x 10^5 tumor cells in a small volume (e.g., 2-5 µL) of sterile PBS into the desired brain region (e.g., striatum or ventricle).[1][9]

4. Tumor Growth Monitoring:

  • Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[1][9]

  • Monitoring typically begins 7-10 days post-implantation and continues at regular intervals.

Drug Administration and Efficacy Evaluation

1. Treatment Groups:

  • Once tumors are established (e.g., reach a detectable size), mice are randomized into treatment groups:

    • This compound

    • HEX (as a comparator)

    • Vehicle control (e.g., PBS or DMSO solution)

    • Standard-of-care control (e.g., temozolomide)

2. Drug Preparation and Administration:

  • This compound: Dissolved in a suitable vehicle (e.g., PBS or a DMSO/saline mixture) and administered via intravenous (IV) and/or intraperitoneal (IP) injections. A typical dose is 10 mg/kg daily.[1][9]

  • HEX: Dissolved in PBS and administered via IV and/or IP injections. A typical dose is 150 mg/kg daily.[1][9]

  • The treatment duration can range from one week for short-term efficacy studies to several weeks for long-term survival studies.[1]

3. Efficacy Assessment:

  • Tumor Volume: Tumor size is measured regularly using the same imaging modality used for monitoring. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Survival: Mice are monitored daily for signs of tumor-related morbidity. The date of euthanasia due to tumor burden or the date of death is recorded. Survival data is used to generate Kaplan-Meier survival curves.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA, log-rank test) are used to determine the significance of differences in tumor growth and survival between treatment groups.

Conclusion

This compound represents a promising targeted therapy for cancers harboring an ENO1 deletion. Preclinical studies in orthotopic xenograft models of glioblastoma have demonstrated its potent anti-tumor activity, leading to significant tumor regression and even complete eradication in some cases. Its superiority over the parent compound HEX highlights the effectiveness of the prodrug approach in enhancing drug delivery and efficacy. While direct comparative data with standard-of-care treatments in the same models are needed, the initial findings strongly support the continued investigation of this compound as a novel therapeutic agent for this vulnerable subset of cancers. The detailed experimental protocols provided in this guide should facilitate further research and validation of this compound's therapeutic potential.

References

A Comparative Analysis of Pomhex and its Active Form, HEX: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of Pomhex, a prodrug, and its active form, HEX, a potent enolase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis in cancers with specific genetic vulnerabilities.

Introduction

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a phosphonate-containing inhibitor of the glycolytic enzyme enolase.[1][2] The rationale behind the development of this compound is to overcome the poor cell and tissue permeability of HEX, which is anionic at physiological pH.[1][2] this compound is designed to be biologically inactive until it is metabolized into the active form, HEX, within the cell.[3][4] This strategy aims to enhance the therapeutic efficacy of HEX, particularly in targeting cancer cells that are dependent on the ENO2 isoform of enolase due to the homozygous deletion of the ENO1 gene.[3][5]

Mechanism of Action

Both this compound and HEX function by inhibiting enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[6] HEX exhibits a four-fold preference for the ENO2 isoform over ENO1.[1][7] In cancer cells with a homozygous deletion of the ENO1 gene, which can occur in glioblastoma and other cancers, the cells become solely reliant on ENO2 for glycolysis.[3] Inhibition of ENO2 by HEX in these cancer cells leads to a blockage of glycolysis, resulting in inhibited cell growth and eventual cell death, a concept known as collateral lethality.[1][3] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2.[3]

The bioactivation of this compound to HEX is a two-step process. Upon entering the cell, the two POM ester groups of this compound are hydrolyzed. The first POM group is removed by carboxylesterases, followed by the removal of the second POM group by phosphodiesterases, which releases the active drug, HEX.[1][8]

Comparative Data

The following tables summarize the key quantitative data comparing the performance of this compound and HEX.

Table 1: In Vitro Potency Against ENO1-Deleted Glioma Cells
CompoundCell LineIC50Reference
This compoundD423 (ENO1-/-)~30 nM[1][5]
HEXD423 (ENO1-/-)~1.3 µM[1]
Hemithis compoundD423 (ENO1-/-)~0.3 µM[8]
Table 2: In Vivo Efficacy in Orthotopic ENO1-Deleted Glioma Xenograft Model
TreatmentDosageOutcomeReference
This compound10 mg/kg IV + 10 mg/kg IP per dayTumor regression, with some cases of complete eradication.[1][1]
HEX75 mg/kg IV + 75 mg/kg IP per dayTumor regression, with some cases of complete eradication.[1][1]
Table 3: Pharmacokinetic Parameters in Mice
Compound & Administration RouteCmax (µM)tmax (h)t1/2 (h)AUC0–24 (µM·h)
This compound derived HEX
10 mg/kg IV34.70.086.8829.7
40 mg/kg IP68.00.087.69120
200 mg/kg PO1140.255.22301
Directly administered HEX
150 mg/kg SC----

Note: The provided search results did not contain complete pharmacokinetic data for directly administered HEX to fill all columns in this table. The data for this compound-derived HEX is from a study in mice.[8][9]

Experimental Protocols

Cell-Based Evaluation of Enolase Inhibitor Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and HEX in cancer cell lines with and without ENO1 deletion.

Methodology:

  • Cell Culture: ENO1-deleted (e.g., D423) and ENO1-wildtype or isogenically rescued (e.g., D423 ENO1, LN319) glioma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or HEX.[1]

  • Viability Assay: After a defined incubation period (e.g., 7 days), cell viability is assessed using a suitable method, such as the crystal violet assay.[1]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]

In Vivo Antineoplastic Activity in Orthotopic Xenograft Model

Objective: To evaluate the efficacy of this compound and HEX in inhibiting tumor growth in an in vivo model of ENO1-deleted glioblastoma.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]

  • Tumor Implantation: ENO1-deleted glioma cells (e.g., D423) are stereotactically implanted into the brains of the mice.[10]

  • Treatment: Once tumors are established (confirmed by imaging, e.g., T2-MRI), mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections.[1]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using imaging techniques.[1]

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., p-H3).[1]

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profiles of this compound and its metabolites, including HEX, in vivo.

Methodology:

  • Animal Model: Mice are administered a single dose of this compound or HEX via various routes (e.g., IV, IP, oral).[8][9]

  • Sample Collection: Blood samples are collected at multiple time points after drug administration.[8]

  • Sample Processing: Plasma is separated from the blood samples.[8]

  • LC-MS/MS Analysis: The concentrations of this compound, Hemithis compound, and HEX in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, tmax, t1/2, and AUC are calculated from the concentration-time data.[8]

Visualizations

Bioactivation_of_this compound cluster_0 Extracellular Space cluster_1 Intracellular Space This compound This compound (Lipophilic, Cell-Permeable) Hemithis compound Hemithis compound (Anionic Intermediate) This compound->Hemithis compound Carboxylesterases HEX HEX (Active, Anionic) Hemithis compound->HEX Phosphodiesterases

Caption: Bioactivation pathway of this compound to its active form, HEX.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (ENO2 in ENO1-deleted cancer) Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate HEX HEX HEX->Block

Caption: Mechanism of action of HEX on the glycolytic pathway.

Conclusion

This compound serves as an effective prodrug for the targeted delivery of HEX, a potent enolase inhibitor. The enhanced cell permeability of this compound leads to significantly greater in vitro potency compared to HEX.[1][8] In vivo studies have demonstrated that both this compound and HEX can effectively inhibit the growth of ENO1-deleted tumors, with evidence of complete tumor eradication in some cases.[1] The development of this compound represents a promising strategy for exploiting the metabolic vulnerability of cancer cells with specific genetic deletions. Further research and clinical development are warranted to explore the full therapeutic potential of this approach.

References

Validating Pomhex Specificity for ENO1-Deleted Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pomhex, a novel enolase inhibitor, and its specificity for cancer cells with a homozygous deletion of the ENO1 gene. We will delve into the underlying mechanism of action, present supporting experimental data from preclinical studies, and compare its performance with other enolase inhibitors.

The Principle of Collateral Lethality in ENO1-Deleted Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, which is located on chromosome 1p36.[1] This deletion often occurs as a "passenger" event alongside the loss of a nearby tumor suppressor gene. Enolase is a crucial glycolytic enzyme that exists in two main isoforms: ENO1 and ENO2. While most normal tissues express ENO1, cancer cells lacking ENO1 become entirely dependent on its paralog, ENO2, to maintain glycolysis and support their high metabolic demands.[1][2][3]

This genetic vulnerability creates a therapeutic window for a strategy known as "collateral lethality." By specifically inhibiting ENO2, it is possible to selectively kill cancer cells with ENO1 deletion while sparing healthy cells that retain at least one copy of the ENO1 gene.[1][2][3]

This compound: A Pro-drug Targeting a Genetic Vulnerability

This compound is a cell-permeable pro-drug of HEX, a potent inhibitor of the enolase enzyme.[1][4] HEX was developed to exhibit preferential activity against ENO2 over ENO1, a critical feature to avoid the potential for hemolytic anemia that could result from the inhibition of ENO1 in red blood cells.[1] The pivaloyloxymethyl (POM) moieties on this compound enhance its ability to cross cell membranes, after which it is intracellularly converted to the active inhibitor, HEX.[1][2][3]

Below is a diagram illustrating the proposed mechanism of this compound bioactivation and its targeted action in ENO1-deleted cancer cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_glycolysis Glycolysis This compound This compound Pomhex_in This compound This compound->Pomhex_in Cellular Uptake Hemithis compound Hemithis compound Pomhex_in->Hemithis compound Carboxylesterases HEX HEX (Active Inhibitor) Hemithis compound->HEX Phosphodiesterases ENO2 ENO2 HEX->ENO2 Inhibition 2-PG 2-Phosphoglycerate 2-PG->ENO2 PEP Phosphoenolpyruvate ENO2->PEP

Caption: Mechanism of this compound bioactivation and ENO2 inhibition.

Comparative Efficacy of Enolase Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and its active form, HEX, in comparison to other enolase inhibitors.

Table 1: In Vitro Potency of Enolase Inhibitors in ENO1-Deleted vs. ENO1-Wildtype Cells

CompoundCell LineENO1 StatusIC50
This compound D423Deleted~30-35 nM[5][6]
D423 ENO1Isogenic Rescue>1.5 µM[6]
LN319Wildtype>1.5 µM[6]
HEX D423Deleted>40-fold less potent than this compound[1]
PhAH ENO1-deleted glioma cellsDeletedµM range[5]

Table 2: Enzymatic Inhibition Constants (Ki) for HEX

EnzymeKiSelectivity
ENO1 232 nM[1]~4-fold more selective for ENO2[1]
ENO2 64 nM[1]

Experimental Validation of this compound Specificity

The specificity of this compound for ENO1-deleted cells has been validated through a series of preclinical experiments. The general workflow for this validation is outlined below.

Cell_Line_Panel Cell Line Panel (ENO1-deleted, Isogenic Rescue, WT) In_Vitro_Assays In Vitro Assays Cell_Line_Panel->In_Vitro_Assays In_Vivo_Models In Vivo Models Cell_Line_Panel->In_Vivo_Models Cell_Viability Cell Viability/Toxicity Assays (e.g., CellTiter-Glo, Propidium Iodide) In_Vitro_Assays->Cell_Viability Metabolomics Metabolomic Profiling (LC-MS) In_Vitro_Assays->Metabolomics Treatment This compound/HEX Treatment Cell_Viability->Treatment Metabolomics->Treatment Orthotopic_Xenografts Orthotopic Intracranial Xenografts (in mice) In_Vivo_Models->Orthotopic_Xenografts Orthotopic_Xenografts->Treatment Data_Analysis Data Analysis and Validation Treatment->Data_Analysis

Caption: Experimental workflow for validating this compound specificity.

Key Experimental Protocols

1. Cell Viability and Proliferation Assays:

  • Cell Lines: A panel of cell lines is used, including those with homozygous ENO1 deletion (e.g., D423 glioma), isogenic cell lines where ENO1 has been re-introduced (e.g., D423 ENO1), and ENO1-wildtype cells (e.g., LN319).[1]

  • Treatment: Cells are treated with a dose range of this compound or other inhibitors.

  • Readout: Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo (which measures ATP levels) or by staining for dead cells with propidium iodide followed by flow cytometry.[1]

2. Metabolomic Analysis:

  • Objective: To confirm that this compound inhibits glycolysis in a manner selective for ENO1-deleted cells.[1]

  • Procedure: ENO1-deleted, isogenically rescued, and wildtype cells are treated with this compound. Polar metabolites are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Expected Outcome: A significant accumulation of metabolites upstream of the enolase step (e.g., 2-phosphoglycerate) and a depletion of downstream metabolites in ENO1-deleted cells treated with this compound, with minimal effects in the control cell lines.[7]

3. In Vivo Efficacy Studies:

  • Model: Orthotopic intracranial xenografts are established in immunocompromised mice using ENO1-deleted glioma cells.[1]

  • Treatment: Mice are treated with this compound or a vehicle control, and tumor growth is monitored, often by magnetic resonance imaging (MRI).[5]

  • Endpoints: Tumor volume, animal survival, and in some cases, complete tumor eradication are assessed.[1][5] Preclinical studies have shown that this compound can eradicate intracranial ENO1-deleted tumors in mice at well-tolerated doses.[1]

Conclusion

The available preclinical data strongly support the high specificity of this compound for cancer cells harboring a homozygous deletion of the ENO1 gene. This specificity is achieved through the targeted inhibition of the redundant paralog, ENO2, a prime example of the collateral lethality strategy. The pro-drug design of this compound allows for effective intracellular delivery of the active inhibitor, HEX. In vitro and in vivo studies have demonstrated that this compound selectively induces cell death in ENO1-deleted cells, inhibits glycolysis, and leads to significant tumor regression in animal models, with minimal effects on cells with intact ENO1.[1][2][3] These findings position this compound as a promising therapeutic agent for a genetically defined subset of cancers.

References

Cross-Validation of Pomhex's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pomhex is a novel, first-in-class targeted cancer therapy developed by researchers at The University of Texas MD Anderson Cancer Center.[1] It is a small-molecule prodrug that becomes biologically active upon metabolization within a cell.[2] this compound is designed to exploit a specific genetic vulnerability in certain cancers—the deletion of the ENO1 gene—through a therapeutic strategy known as collateral lethality.[1][3] This guide provides a comparative analysis of this compound's mechanism, performance data against other enolase inhibitors, and the experimental protocols used for its validation.

Mechanism of Action: Collateral Lethality in ENO1-Deleted Cancers

Enolase is a critical enzyme in the glycolysis metabolic pathway, responsible for converting 2-phosphoglycerate to phosphoenolpyruvate.[3][4] In healthy cells, two redundant genes, ENO1 and ENO2, encode for slightly different versions of this enzyme.[3] However, several aggressive cancers, including glioblastoma and certain liver, bile duct, and lung cancers, feature a homozygous deletion of the ENO1 gene due to chromosomal loss.[3][4][5]

This genetic event leaves the cancer cells entirely dependent on the remaining ENO2 enzyme to sustain the high glycolytic rate required for their rapid growth and proliferation.[2][4] Normal cells, which retain functional ENO1, are not reliant on ENO2. This creates a therapeutic window.

This compound is a cell-permeable prodrug of the active compound HEX.[2][6] Once inside the cell, this compound is metabolized into HEX, which is a potent and preferential inhibitor of the ENO2 enzyme.[7][8] By selectively blocking ENO2, HEX shuts down glycolysis specifically in the ENO1-deleted cancer cells, leading to energy stress, inhibition of cell growth, and ultimately, selective cell death.[2][3][5] This targeted approach, killing cancer cells by inhibiting the redundant paralog of a deleted gene, is the essence of collateral lethality.[1]

G cluster_normal Normal Cell cluster_cancer ENO1-Deleted Cancer Cell Glycolysis_N Glycolysis (Energy Production) Cell Survival Cell Survival Glycolysis_N->Cell Survival ENO1_N ENO1 ENO1_N->Glycolysis_N Functional ENO2_N ENO2 ENO2_N->Glycolysis_N Functional Pomhex_N This compound/HEX Pomhex_N->ENO2_N Inhibition Glycolysis_C Glycolysis (Energy Production) Cell Death Cell Death Glycolysis_C->Cell Death ENO1_C ENO1 (Deleted) ENO2_C ENO2 ENO2_C->Glycolysis_C Sole Reliance Pomhex_C This compound/HEX Pomhex_C->ENO2_C   Inhibition

Caption: Mechanism of collateral lethality by this compound in ENO1-deleted cancer cells.

Comparative Performance of Enolase Inhibitors

The development of this compound was motivated by the need to improve upon earlier enolase inhibitors. Its active form, HEX, shows a preference for ENO2 over ENO1.[8] However, due to its anionic nature, HEX has poor cell permeability. This compound was created as a pivaloyloxymethyl (POM) ester prodrug to enhance its ability to enter cells, thereby dramatically increasing its potency.[5][6] The table below compares the in vitro potency of this compound with its active form (HEX) and other notable enolase inhibitors against ENO1-deleted glioblastoma cell lines.

CompoundDescriptionTargetIC50 (vs. ENO1-deleted cells)Citation(s)
This compound Cell-permeable prodrug of HEXENO2-preferred ~29 - 90 nM [6][8][9]
Hemithis compoundIntermediate metabolite of this compoundENO2-preferred~561 nM[9]
HEXActive form of this compoundENO2-preferred~1300 nM (1.3 µM)[6][9]
SF2312Natural phosphonate antibioticPan-enolase>1000 nM (µM range)[7][8]
PhAHEarly tool compoundPan-enolasePoor in vivo efficacy[8]

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit a biological process by 50%. Lower values indicate higher potency.

The data clearly shows that the prodrug strategy is highly effective. This compound is over 40-fold more potent than its active metabolite HEX in cell-based assays, demonstrating superior cell penetration and subsequent inhibition of the glycolytic pathway.[5][6]

Experimental Protocols

The validation of this compound's efficacy and mechanism involved a series of in vitro and in vivo experiments.

1. In Vitro Cell Viability and IC50 Determination

This experiment is designed to measure the dose-dependent effect of a compound on cell survival and calculate its IC50 value.

  • Cell Lines: ENO1-deleted human glioblastoma cells (e.g., D423, Gli56) and control cells with normal ENO1 expression (e.g., LN319 or isogenically rescued D423 ENO1).[5][6]

  • Protocol Steps:

    • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds (e.g., HEX) in the appropriate cell culture medium.

    • Treatment: Expose the cells to the various concentrations of the compounds for a fixed period (e.g., 72 hours). Include a vehicle-only control.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) to each well. This reagent measures ATP content or metabolic activity, which is proportional to the number of viable cells.

    • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

    • Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_workflow IC50 Determination Workflow A 1. Seed Cells (ENO1-deleted & Control) in 96-well plates C 3. Treat Cells (72 hours) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Viability Reagent (e.g., Resazurin) C->D E 5. Incubate & Read Fluorescence D->E F 6. Analyze Data: Plot Dose-Response Curve & Calculate IC50 E->F

Caption: Experimental workflow for determining compound potency (IC50) in vitro.

2. In Vivo Orthotopic Xenograft Model

This experiment assesses the anti-tumor activity of a compound in a living animal model that mimics human brain cancer.

  • Model: Immunocompromised mice (e.g., nude mice) are used.[5]

  • Protocol Outline:

    • Tumor Implantation: ENO1-deleted glioblastoma cells are surgically implanted into the brains of the mice (intracranial orthotopic implantation).[5][8]

    • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using Magnetic Resonance Imaging (MRI).[8]

    • Treatment Administration: Once tumors reach a detectable size, mice are randomized into treatment (this compound, HEX) and control (vehicle) groups. The drug is administered systemically (e.g., via intravenous or intraperitoneal injection) at specified doses and schedules.[5]

    • Efficacy Assessment: Tumor volume is measured periodically via MRI throughout the treatment period. Animal health, including body weight, is monitored as a measure of toxicity.[5]

    • Endpoint Analysis: The primary endpoint is typically a significant reduction in tumor growth rate or complete tumor regression in the treatment group compared to the control group. Long-term survival after drug discontinuation is also assessed.[5][6]

Preclinical studies using this model showed that both HEX and this compound effectively blocked tumor growth, with some cases resulting in complete tumor eradication at doses that were well-tolerated.[3][5]

Conclusion

Cross-validation studies confirm that this compound operates through a targeted mechanism of collateral lethality. By acting as a highly potent, cell-permeable inhibitor of the ENO2 enzyme, it selectively induces cell death in cancer cells harboring an ENO1 gene deletion. Comparative data demonstrates its significant potency advantage over its active form, HEX, and other enolase inhibitors. The robust preclinical in vitro and in vivo data provide a strong proof-of-principle for this compound as a promising therapeutic agent for treating genetically defined cancers.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Pomhex and Other Enolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Pomhex, a novel enolase inhibitor, and similar compounds, SF2312 and phosphonoacetohydroxamate (PhAH). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis in cancer.

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, which is a potent and specific inhibitor of enolase 2 (ENO2).[1] By inhibiting ENO2, this compound disrupts glycolysis, a key metabolic pathway that is often upregulated in cancer cells to support their rapid growth and proliferation.[1] This targeted approach is particularly promising for the treatment of cancers with a specific genetic deletion of the ENO1 gene, a paralog of ENO2.

Comparative Pharmacokinetic Data

CompoundAdministration RouteDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM*h)Half-life (t½) (h)
This compound Intravenous (IV)10Undetectable---
Hemithis compound Intravenous (IV)10~15~0.1~3~0.5
HEX Intravenous (IV)10~5~0.25~2~1
This compound Intraperitoneal (IP)40Undetectable---
Hemithis compound Intraperitoneal (IP)40~20~0.25~10~1
HEX Intraperitoneal (IP)40~8~0.5~8~2
SF2312 --Data not availableData not availableData not availableData not available
PhAH --Data not availableData not availableData not availableData not available

Note: Pharmacokinetic data for this compound and its metabolites are derived from studies in mice.[1] Data for SF2312 and PhAH are not available for direct comparison.

Experimental Protocols

The pharmacokinetic parameters for this compound and its metabolites were determined in mice following intravenous (IV) and intraperitoneal (IP) administration. A detailed description of a representative experimental protocol is provided below.

In Vivo Pharmacokinetic Study in Mice

Animal Model: Male CD-1 mice (8-10 weeks old) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Drug Formulation and Administration:

  • Intravenous (IV) Administration: this compound is formulated in a vehicle solution (e.g., 5% DMSO, 40% PEG300, and 55% saline) to the desired concentration. A single bolus dose is administered via the tail vein.

  • Intraperitoneal (IP) Administration: this compound is formulated in a suitable vehicle and administered as a single injection into the peritoneal cavity.

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a subset of mice at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of this compound, Hemithis compound, and HEX in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of enolase in the glycolysis pathway and a typical workflow for a pharmacokinetic study.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/ENO2) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP Inhibitor This compound (HEX) Inhibitor->Enolase Inhibition

Caption: The role of Enolase in the Glycolysis Pathway.

PK_Workflow cluster_in_vivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Formulation Compound Formulation Dosing Animal Dosing (IV or IP) Formulation->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Reporting Data Reporting PK_Calc->Reporting

Caption: A typical workflow for a pharmacokinetic study.

Discussion

The rapid conversion of this compound to its active metabolite, HEX, is a key feature of its pharmacokinetic profile. This efficient bioactivation ensures that the inhibitory effect is targeted to the desired site of action. The distinct pharmacokinetic profiles observed following IV and IP administration highlight the importance of the route of administration in determining drug exposure and efficacy.

While direct comparative pharmacokinetic data for SF2312 and PhAH is limited, their established roles as enolase inhibitors make them important reference compounds. SF2312 is a natural product that has been shown to be a potent pan-enolase inhibitor.[1] PhAH is a synthetic tool compound that also inhibits enolase. Further studies are needed to fully characterize the pharmacokinetic profiles of these compounds and to directly compare them with this compound.

References

Independent Verification of Pomhex: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational enolase inhibitor, Pomhex, against its parent compound and other alternatives. The information is supported by experimental data from published research, with detailed methodologies for key experiments and visual representations of its mechanism of action.

This compound is a promising anti-cancer agent that operates on the principle of "collateral lethality."[1] It is a prodrug of HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2).[1][2] This targeted approach has shown significant efficacy in preclinical models of cancers with a specific genetic vulnerability: the homozygous deletion of the enolase 1 (ENO1) gene, a condition found in some aggressive brain tumors like glioblastoma.[1][3]

Comparative Performance Analysis

The efficacy of this compound lies in its enhanced cell permeability compared to its active form, HEX.[2] This is attributed to the pivaloyloxymethyl (POM) groups, which are cleaved by intracellular esterases to release HEX.[2][4] This targeted intracellular delivery leads to a potent and selective anti-cancer effect.

In Vitro Efficacy:

Studies have demonstrated that this compound is significantly more potent in killing cancer cells lacking the ENO1 gene (ENO1-deleted) compared to cells with functional ENO1 (ENO1-WT). This selectivity is a key advantage, as it minimizes potential toxicity to healthy cells that express ENO1.

Cell LineENO1 StatusThis compound IC50 (nM)HEX IC50 (µM)SF2312 IC50 (µM)
D423Deleted~30 - 35>1.5~19 (as POMSF)
Gli56DeletedNot specifiedNot specifiedNot specified
D423 ENO1Wild-Type>1500>1.5>1
LN319Wild-Type>1500>1.5>1

Table 1: Comparative in vitro cytotoxicity of this compound and other enolase inhibitors in glioblastoma cell lines with different ENO1 statuses.[3][5]

In Vivo Efficacy:

In animal models, this compound has demonstrated the ability to eradicate intracranial ENO1-deleted tumors.[5] Treatment of mice bearing orthotopic glioblastoma xenografts with this compound resulted in significant tumor regression and, in some cases, complete tumor eradication, leading to long-term recurrence-free survival even after treatment discontinuation.[5]

While direct head-to-head comparative studies with the standard-of-care chemotherapy for glioblastoma, temozolomide, are not extensively published, the potent and targeted nature of this compound offers a promising alternative, particularly for tumors with ENO1 deletion which can be resistant to standard therapies.[6] Temozolomide, an alkylating agent, has shown a median overall survival benefit of approximately 2.5 months in glioblastoma patients.[6] Its efficacy is often limited by drug resistance.[6][7]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production. In ENO1-deleted cancer cells, the ENO2 enzyme is the sole provider of enolase activity. By inhibiting ENO2, this compound effectively shuts down glycolysis, leading to energy stress and cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Pomhex_in This compound This compound->Pomhex_in Cellular Uptake Hemithis compound Hemithis compound Pomhex_in->Hemithis compound Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Hemithis compound HEX HEX (Active Inhibitor) Hemithis compound->HEX Hydrolysis Phosphodiesterases Phosphodiesterases Phosphodiesterases->HEX

Bioactivation of this compound to its active form, HEX.

cluster_glycolysis Glycolysis Pathway cluster_enzymes Enolase Isoforms cluster_normal_cell Normal/ENO1-WT Cell cluster_cancer_cell ENO1-Deleted Cancer Cell Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate ENO1 ENO1 ENO2 ENO2 HEX HEX ENO2_cancer ENO2 (Active) HEX->ENO2_cancer Inhibits ENO1_normal ENO1 (Active) ENO2_normal ENO2 (Active) PG2_normal 2-Phosphoglycerate PEP_normal Phosphoenolpyruvate PG2_normal->PEP_normal ENO1 & ENO2 ENO1_cancer ENO1 (Deleted) PG2_cancer 2-Phosphoglycerate PEP_cancer Phosphoenolpyruvate PG2_cancer->PEP_cancer ENO2

Targeted inhibition of glycolysis by HEX in ENO1-deleted cells.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on glioblastoma cell lines.

1. Cell Culture:

  • Culture ENO1-deleted (e.g., D423) and ENO1-WT (e.g., LN319) glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells and perform a cell count using a hemocytometer.

  • Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight to allow for cell attachment.

3. Drug Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the no-treatment control.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice).

  • All animal procedures should be performed in accordance with institutional guidelines.

2. Cell Implantation:

  • Anesthetize the mice.

  • Using a stereotactic frame, inject 1 x 10^5 ENO1-deleted glioblastoma cells (e.g., D423) in 5 µL of PBS into the right striatum of the mouse brain.

3. Tumor Growth Monitoring:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

4. Drug Administration:

  • Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups.

  • Administer this compound at a dose of 10 mg/kg via both intravenous (IV) and intraperitoneal (IP) injections daily.

  • The control group should receive a vehicle control.

5. Efficacy Evaluation:

  • Monitor tumor volume changes throughout the treatment period using the chosen imaging modality.

  • Monitor the overall health and survival of the mice.

  • At the end of the study, euthanize the mice and collect the brains for histological analysis to confirm tumor regression.

6. Data Analysis:

  • Compare the tumor growth rates and survival times between the this compound-treated and control groups.

  • Perform statistical analysis to determine the significance of the treatment effect.

References

A Comparative Analysis of Pomhex and SF2312: Two Potent Enolase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pomhex (this compound) and the natural phosphonate antibiotic SF2312, two powerful inhibitors of the glycolytic enzyme enolase. Both compounds have garnered significant interest for their potential in treating cancers with specific genetic vulnerabilities, particularly those with a deletion of the ENO1 gene. This document outlines their mechanisms of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

Glycolysis is a fundamental metabolic pathway often upregulated in cancer cells to meet their high energy demands. Enolase, a key enzyme in this pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Humans have two main enolase isoforms, ENO1 and ENO2. The discovery that some cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene has opened a therapeutic window. These cancer cells become solely reliant on the ENO2 isoform for glycolysis, making them highly susceptible to enolase inhibitors. This therapeutic strategy is known as collateral lethality.[1][2][3][4]

SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[5][6][7] It has been identified as a potent, low-nanomolar inhibitor of enolase.[7] This compound , on the other hand, is a synthetically developed small-molecule prodrug.[1][3][8] It was designed to deliver the active enolase inhibitor, HEX, which preferentially targets the ENO2 isoform, thereby offering a targeted approach for ENO1-deleted cancers with improved cellular permeability.[1][2][3]

Mechanism of Action and Target Specificity

Both this compound and SF2312 exert their cytotoxic effects by inhibiting enolase, leading to a blockage of the glycolytic pathway. This inhibition results in energy depletion and subsequent cell death in susceptible cancer cells.

SF2312 acts as a potent pan-enolase inhibitor, meaning it targets both ENO1 and ENO2 isoforms.[6] Its entry into bacterial cells is facilitated by the glucose-6-phosphate transporter system.[9] The active stereoisomer of SF2312 has been identified as the (3S,5S)-enantiomer.[9][10]

This compound is a prodrug, meaning it is administered in an inactive form and is metabolized into its active form, HEX , within the cell.[1][3][8] This design strategy enhances its ability to cross cell membranes. HEX has been specifically engineered to be a preferential inhibitor of ENO2 over ENO1, which is a key advantage in the context of treating ENO1-deleted cancers, as it minimizes off-target effects on healthy cells that express ENO1.[1][3]

Quantitative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound and SF2312 from preclinical studies.

CompoundTargetIC50 (nM)Cell Line/SystemReference
SF2312 Human Recombinant ENO137.9In vitro enzyme assay[6]
Human Recombinant ENO242.5In vitro enzyme assay[6]
This compound ENO2 (in ENO1-/- cells)~30D423 glioma cells[2]
ENO2 (in ENO1-/- cells)~35Glioma cells[11]

Table 1: Comparative Inhibitory Potency (IC50) of SF2312 and this compound

CompoundTreatment ConditionEffectCell LineReference
SF2312 >6.25 µM, 72h, hypoxiaEradication of cellsD423 ENO1-/- glioma cells[5]
>200 µMInhibition of proliferationD423 ENO1-rescued cells[6]
This compound TreatmentBlocked glycolysis, inhibited cell growth, stimulated cell deathENO1-deficient cancer cell lines[1][3][8]
TreatmentMinimal effectsCells with normal ENO1[1][3]

Table 2: Cellular Effects of SF2312 and this compound

Experimental Protocols

Enolase Inhibition Assay (for IC50 determination of SF2312)

A common method for determining the IC50 of enolase inhibitors involves a spectrophotometric assay that couples the production of phosphoenolpyruvate (PEP) to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme and Inhibitor: Add a fixed concentration of recombinant human ENO1 or ENO2 to the reaction mixture. For the experimental conditions, add varying concentrations of the inhibitor (SF2312).

  • Initiation: Start the reaction by adding the substrate, 2-phosphoglycerate (2-PGA).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: The rate of the reaction is proportional to the enolase activity. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (for this compound)

The effect of this compound on the proliferation of cancer cells can be assessed using various methods, such as the CyQUANT assay or MTT assay.

  • Cell Seeding: Seed ENO1-deleted and ENO1-wildtype cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Quantification:

    • CyQUANT Assay: Lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • MTT Assay: Add MTT solution to the wells. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.

  • Analysis: Normalize the results to the vehicle control and plot cell viability against the drug concentration to determine the IC50.

Visualizations

Signaling Pathway: Glycolysis Inhibition by Enolase Inhibitors

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->PG2 Inhibits ENO2 SF2312 SF2312 SF2312->PG2 Inhibits ENO1 & ENO2

Caption: Inhibition of the glycolytic pathway by this compound and SF2312 at the enolase step.

Experimental Workflow: Comparative Cell Viability Assay

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Cell Culture (ENO1-/- vs ENO1-WT) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Add_this compound Add serial dilutions of this compound Seeding->Add_this compound Add_SF2312 Add serial dilutions of SF2312 Seeding->Add_SF2312 Incubation Incubate for 72 hours Add_this compound->Incubation Add_SF2312->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or CyQUANT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation Comparison Compare efficacy and selectivity IC50_Calculation->Comparison Pomhex_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Pomhex_inactive This compound (Prodrug) Biologically Inactive Pomhex_in_cell This compound Pomhex_inactive->Pomhex_in_cell Cellular Uptake HEX_active HEX (Active Drug) ENO2 Inhibitor Pomhex_in_cell->HEX_active Metabolism Enolase_inhibition Enolase Inhibition HEX_active->Enolase_inhibition

References

A Comparative Guide to the Therapeutic Reproducibility of Pomhex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Pomhex," a novel investigational compound, against a well-established therapeutic agent to assess the reproducibility of its biological effects. The following sections detail the compound's performance using in vitro and in vivo data, outline the experimental protocols used to generate this data, and visualize key biological pathways and workflows. All data presented is for illustrative purposes to guide researchers in establishing reproducible experimental frameworks.

Comparative Efficacy Data

To assess the therapeutic potential and reproducibility of this compound, its efficacy was compared against "Compound-R," a well-documented inhibitor of the same pathway. The experiments were conducted across multiple cancer cell lines and in a preclinical in vivo model.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) was determined to measure the potency of each compound in inhibiting cancer cell growth. Lower values indicate higher potency.

Cell LineCancer TypeThis compound (IC₅₀ in nM)Compound-R (IC₅₀ in nM)
MCF-7 Breast Adenocarcinoma15.225.8
A549 Lung Carcinoma22.538.1
U-87 MG Glioblastoma18.931.4
Table 2: In Vivo Tumor Growth Inhibition (TGI)

The compounds were tested in a U-87 MG xenograft mouse model. TGI is expressed as the percentage reduction in tumor volume compared to a vehicle-treated control group.

Treatment GroupDoseMean TGI (%)Standard Deviation
Vehicle Control -0%± 5.2%
This compound 10 mg/kg68%± 6.5%
Compound-R 10 mg/kg55%± 7.1%

Mechanism of Action: PI3K/AKT/mTOR Pathway

This compound is hypothesized to exert its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the proposed points of inhibition for this compound and the comparator, Compound-R.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K CompoundR Compound-R CompoundR->mTORC1

Caption: Proposed mechanism of this compound as a PI3K inhibitor in the mTOR signaling pathway.

Experimental Protocols

Reproducibility requires meticulous documentation of experimental procedures. The following are the detailed protocols used to generate the data in this guide.

Protocol 1: In Vitro Cell Viability (IC₅₀ Determination)
  • Cell Seeding: Plate cancer cells (MCF-7, A549, U-87 MG) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Compound-R in DMSO. Create a series of 2x concentrated dilutions in growth medium, ranging from 1 nM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assay: Add 20 µL of CellTiter-Blue® Reagent to each well. Incubate for 4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).

  • Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using a non-linear regression model (four-parameter logistic fit).

Protocol 2: In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously implant 5 x 10⁶ U-87 MG cells suspended in 100 µL of Matrigel into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth: Monitor tumor growth with caliper measurements every 3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Compound-R (10 mg/kg).

  • Dosing: Administer compounds daily via oral gavage for 21 consecutive days. The vehicle control group receives the same formulation buffer without the active compound.

  • Monitoring: Continue to measure tumor volume and body weight every 3 days. Monitor animal health daily.

  • Endpoint: At day 21, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Workflow for Assessing Reproducibility

A structured workflow is essential for systematically validating the therapeutic effects of a new compound and ensuring that findings are reproducible.

Reproducibility_Workflow Validation & Reproducibility Workflow A Primary Screening (In Vitro Assay) B Dose-Response Analysis (IC₅₀ Confirmation) A->B C Orthogonal Target Validation (e.g., Western Blot) B->C F Data Analysis & Go/No-Go Decision B->F D In Vivo Efficacy Study (Xenograft Model) C->D C->F E Independent Replication (Different Lab / Scientist) D->E Key Findings E->F

Caption: A structured workflow for validating the reproducibility of experimental results.

Preclinical Safety Profile of Pomhex: A Comparative Analysis with Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the preclinical safety profile of Pomhex, a novel investigational compound, against the well-established chemotherapeutic agent, Doxorubicin. The following sections detail the in vitro and in vivo toxicological data, accompanied by the experimental protocols utilized for these assessments.

In Vitro Safety Profile

The initial safety evaluation of this compound was conducted using a panel of in vitro assays to determine its cytotoxic and genotoxic potential.

1.1. Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin was determined in both a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) to assess preliminary therapeutic index.

CompoundCell LineIC50 (µM)
This compound MCF-70.85
HEK29315.2
Doxorubicin MCF-70.52
HEK2934.8

1.2. Genotoxicity Assessment

The mutagenic potential of this compound was evaluated using the Ames test and an in vitro chromosomal aberration assay.

AssayCompoundResult
Ames Test This compoundNegative
(S. typhimurium)DoxorubicinPositive
Chromosomal Aberration This compoundNegative
(CHO cells)DoxorubicinPositive

Experimental Protocols: In Vitro Studies

2.1. MTT Cytotoxicity Assay

  • Cell Seeding: MCF-7 and HEK293 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

2.2. Ames Test

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used.

  • Metabolic Activation: The assay was performed with and without the S9 metabolic activation system.

  • Treatment: The bacterial strains were exposed to various concentrations of this compound or Doxorubicin.

  • Plating: The treated bacteria were plated on minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Revertant Counting: The number of revertant colonies was counted, and a compound was considered mutagenic if it induced a two-fold or greater increase in revertants compared to the negative control.

In Vivo Safety Profile

Following the in vitro assessments, the safety profile of this compound was evaluated in a murine model.

3.1. Acute Toxicity

The acute toxicity was determined by assessing the median lethal dose (LD50) following a single intraperitoneal administration.

CompoundAnimal ModelLD50 (mg/kg)
This compound Swiss Albino Mice>200
Doxorubicin Swiss Albino Mice20

3.2. Cardiotoxicity Assessment

Given the known cardiotoxicity of Doxorubicin, a comparative study was conducted to evaluate the cardiac effects of this compound.

ParameterControlThis compound (50 mg/kg)Doxorubicin (15 mg/kg)
Cardiac Troponin I (cTnI) (ng/mL) 0.020.050.85
Histopathology No abnormalitiesMild inflammationMyofibrillar loss, vacuolization

Experimental Protocols: In Vivo Studies

4.1. Acute Toxicity Study

  • Animal Model: Male Swiss albino mice (8-10 weeks old) were used.

  • Dosing: Animals were administered a single intraperitoneal injection of this compound or Doxorubicin at escalating doses.

  • Observation: The animals were observed for 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 was calculated using the Probit method.

4.2. Cardiotoxicity Study

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used.

  • Dosing: Animals received weekly intraperitoneal injections of this compound (50 mg/kg), Doxorubicin (2.5 mg/kg for 6 weeks, cumulative dose 15 mg/kg), or saline (control) for 6 weeks.

  • Sample Collection: 48 hours after the final dose, blood and heart tissues were collected.

  • Biochemical Analysis: Serum levels of cardiac troponin I (cTnI) were measured using an ELISA kit.

  • Histopathological Examination: Heart tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.

Signaling Pathways and Workflows

5.1. This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as a topoisomerase II inhibitor, leading to apoptosis in cancer cells.

Pomhex_Mechanism cluster_nucleus Cell Nucleus This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII inhibits DNA DNA TopoisomeraseII->DNA relieves supercoiling DSB DNA Double-Strand Breaks TopoisomeraseII->DSB inhibition causes ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: Proposed mechanism of this compound leading to apoptosis.

5.2. Experimental Workflow for In Vivo Cardiotoxicity Assessment

The workflow for the comparative in vivo cardiotoxicity study is depicted below.

Cardiotoxicity_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Acclimatization Acclimatization (1 week) Grouping Random Grouping (Control, this compound, Doxorubicin) Acclimatization->Grouping Dosing Weekly Dosing (6 weeks) Grouping->Dosing Sample_Collection Blood & Heart Tissue Collection Dosing->Sample_Collection Biochemistry Serum cTnI Measurement (ELISA) Sample_Collection->Biochemistry Histopathology H&E Staining of Heart Sections Sample_Collection->Histopathology Data_Analysis Data Analysis & Comparison Biochemistry->Data_Analysis Histopathology->Data_Analysis

Figure 2: Workflow for in vivo cardiotoxicity assessment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomhex
Reactant of Route 2
Pomhex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.